cis-3-Chloroacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
| Record name | (Z)-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-93-4, 2345-61-1 | |
| Record name | (2Z)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Chloropropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-3-Chloroacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Chloroacrylic acid, with the CAS number 1609-93-4, is an organochlorine compound that belongs to the class of haloacrylic acids.[1] As a derivative of acrylic acid, it possesses a reactive carbon-carbon double bond and a carboxylic acid functional group, making it a molecule of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and a summary of its safety and handling information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2Z)-3-Chloroprop-2-enoic acid | [2][3] |
| Synonyms | (Z)-3-Chloroacrylic acid, cis-β-Chloroacrylic acid | [2] |
| CAS Number | 1609-93-4 | [1] |
| Molecular Formula | C₃H₃ClO₂ | [1] |
| Molecular Weight | 106.51 g/mol | [2][3] |
| Appearance | White to cream or light beige crystalline powder | [1] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 57-64 °C | [4] |
| pKa | 3.32 (at 18 °C, μ=0.1) | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Key Features and Data | Reference(s) |
| ¹H NMR | Data available in spectral databases. | [2] |
| ¹³C NMR | Data available in spectral databases. | [2] |
| Mass Spectrometry (GC-MS) | Top peaks (m/z): 89, 106, 71. | [2] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique). | [2] |
| UV-VIS Spectroscopy | UV-VIS spectra available. | [2] |
Reactivity and Chemical Properties
This compound's reactivity is governed by the interplay of its three key functional components: the carboxylic acid, the carbon-carbon double bond (alkene), and the vinylic chloride.
-
Acidity: As a carboxylic acid, it readily undergoes deprotonation to form the corresponding carboxylate. Its pKa of 3.32 indicates it is a moderately strong organic acid.[1]
-
Reactivity of the Double Bond: The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the double bond towards electrophilic attack. Conversely, it is activated for nucleophilic addition (Michael addition).
-
Nucleophilic Substitution: The chlorine atom is attached to an sp² hybridized carbon, which generally makes nucleophilic substitution reactions (both SN1 and SN2 pathways) less favorable compared to haloalkanes.[5] However, under certain conditions, nucleophilic substitution at the vinylic carbon can occur.
-
Polymerization: Similar to other acrylic acid derivatives, this compound has the potential to undergo free-radical polymerization, although the steric hindrance and electronic effects of the cis-chloro substituent may influence the polymerization rate and polymer properties.[6][7]
-
Enzymatic Dehalogenation: In biological systems, this compound is a substrate for the enzyme this compound dehalogenase (cis-CaaD).[8] This enzyme catalyzes the hydrolytic dehalogenation of the compound to yield malonate semialdehyde.[8]
Experimental Protocols
Detailed methodologies for key experiments related to this compound are provided below.
Synthesis and Purification
A common laboratory synthesis of this compound involves the controlled reduction of mucochloric acid.
Experimental Protocol: Synthesis from Mucochloric Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve mucochloric acid in a suitable solvent such as aqueous ethanol.
-
Reduction: While stirring the solution at a controlled temperature (typically below 10°C using an ice bath), slowly add a solution of a reducing agent, such as sodium amalgam or a selective reducing agent like sodium borohydride, from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free acid.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixed solvent system, such as water-ethanol or hexane-ethyl acetate, may be necessary to achieve optimal crystallization.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.[9]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the compound.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
-
Background Subtraction: A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): For GC-MS analysis of carboxylic acids, derivatization is often performed to increase volatility and thermal stability. A common method is silylation, for example, by reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated on a GC column. The oven temperature program should be optimized to achieve good separation of the components.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.
-
Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification, and the fragmentation pattern provides structural information.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[1]
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
Visualizations
Logical Relationships of this compound Properties
Caption: Overview of this compound Characteristics.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and Analysis Workflow.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. youtube.com [youtube.com]
- 3. This compound | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structures of native and inactivated this compound dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to cis-3-Chloroacrylic Acid: Molecular Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-3-Chloroacrylic acid, a halogenated organic compound of interest in various scientific domains. The document details its molecular structure, chemical formula, and physicochemical properties, supported by spectroscopic data. A significant focus is placed on its biological degradation pathway through the enzymatic action of this compound dehalogenase (cis-CaaD), including the reaction mechanism and relevant experimental protocols for its study. This guide is intended to be a valuable resource for researchers in biochemistry, environmental science, and drug development.
Molecular Structure and Chemical Formula
This compound, with the IUPAC name (2Z)-3-Chloro-2-propenoic acid, is a carboxylic acid characterized by a chlorine atom attached to the third carbon of an acrylic acid backbone, with the substituents on the double bond in a cis configuration.[1][2]
Molecular Formula: C₃H₃ClO₂[2]
Canonical SMILES: C(=CCl)C(=O)O[2]
InChI Key: MHMUCYJKZUZMNJ-UPHRSURJSA-N[1]
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 106.51 g/mol | [3] |
| Appearance | White to cream crystals or powder | [4] |
| Melting Point | 57.0-64.0 °C | [4] |
| pKa | 3.32 (at 18°C) | [2] |
| CAS Number | 1609-93-4 | [2] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, which is instrumental for its structural elucidation.
| Spectroscopic Data | Details | Reference |
| ¹H NMR | Chemical shifts (δ) in D₂O: 6.378 ppm, 6.30 ppm | [5] |
| ¹³C NMR | Chemical shifts (δ) in D₂O: 175.70 ppm (C=O), 130.54 ppm (=CH), 124.50 ppm (=CHCl) | [5] |
| Infrared (IR) Spectroscopy | Key functional group regions can be identified, though specific peak lists are not detailed in the provided search results. The spectrum is available on public databases. | [1] |
| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 106. General fragmentation patterns for carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45). | [1][6] |
Synthesis of this compound
A patent for the synthesis of the related compound, 3-chloropropionic acid, involves the hydrochlorination of acrylic acid.[7] However, this method does not yield the unsaturated chloroacrylic acid.
Researchers aiming to synthesize this compound would need to consult specialized organic synthesis literature and potentially develop or adapt existing methods for stereoselective synthesis of vinyl halides.
Biological Significance: The cis-CaaD Pathway
This compound is a substrate for the enzyme this compound dehalogenase (cis-CaaD), found in soil bacteria such as Pseudomonas pavonaceae. This enzyme plays a crucial role in the bioremediation of certain chlorinated environmental pollutants. The enzymatic reaction involves the hydrolytic dehalogenation of this compound to produce malonate semialdehyde and hydrochloric acid.
The Enzymatic Reaction
The overall reaction catalyzed by cis-CaaD is as follows:
This compound + H₂O → Malonate semialdehyde + HCl
This reaction is a key step in the metabolic pathway that allows the bacterium to utilize chlorinated compounds as a carbon source.
The Catalytic Mechanism of cis-CaaD
The catalytic mechanism of cis-CaaD involves a nucleophilic attack of a water molecule on the C3 carbon of this compound, leading to the displacement of the chloride ion. Key amino acid residues in the active site of the enzyme facilitate this reaction.
References
- 1. This compound | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. A14798.03 [thermofisher.com]
- 5. bmse000368 this compound at BMRB [bmrb.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety, Handling, and MSDS of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for cis-3-Chloroacrylic acid (CAS RN: 1609-93-4). The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound. All quantitative data has been summarized into tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a light beige or white crystalline powder.[1] It is important to be aware of its physical and chemical characteristics to ensure safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 106.51 g/mol | [1][2][3][4] |
| Appearance | White to cream crystals or powder | [1][7] |
| Melting Point | 57.0-64.0 °C | [7] |
| pKa | 3.32 (18°C, μ=0.1) | [1] |
| Storage Temperature | Keep Cold | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[8] The GHS classification indicates that it can cause severe skin burns, serious eye damage, and may cause respiratory irritation.[1][3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] |
Signal Word: Danger[1]
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment.
| PPE Type | Specification |
| Eye/Face Protection | Approved safety glasses or face shield.[9][10] |
| Skin Protection | Protective gloves and clothing. Consult with the glove manufacturer for the proper type.[9][10] |
| Respiratory Protection | Use in a well-ventilated area or in an efficient fume hood. If ventilation is inadequate, a respirator should be worn in compliance with 29 CFR 1910.134.[9][10] |
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[8]
-
Remove all ignition sources.[8]
Storage Conditions
-
Store in a cool, well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may result.[8]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][9][11] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Wash contaminated clothing before reuse. Seek medical assistance if irritation persists.[1][9][10] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[9][10] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][12] |
Fire Fighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[8]
-
Fire Fighting Procedures: Alert the Fire Brigade. Wear full body protective clothing with a self-contained breathing apparatus (SCBA).[8]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and phosgene.[8]
-
Fire Incompatibility: Avoid contamination with oxidizing agents.[8]
Accidental Release Measures
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use personal protective equipment.[8]
-
Major Spills: Clear the area of personnel and move upwind. Alert the Fire Brigade. Wear full body protective clothing with breathing apparatus. Prevent spillage from entering drains or watercourses.[8]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[12] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[12]
Toxicological Information
The material may cause irritation to the respiratory tract, with symptoms including coughing and choking.[8] Prolonged or repeated exposure to acids can lead to erosion of teeth and irritation of the airways.[8] Skin contact may cause a sensitization reaction in some individuals.[8]
Visual Guides
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Safe handling workflow from preparation to disposal.
Caption: First aid decision tree for different exposure routes.
References
- 1. Page loading... [guidechem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. A14798.03 [thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. carlroth.com [carlroth.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Synthesis and Purification of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for cis-3-chloroacrylic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document details a potential synthetic pathway, outlines purification techniques, and presents the information in a structured format to facilitate its use in a laboratory setting.
Synthesis of this compound
A key synthetic route to this compound involves the haloform reaction of 1,1,3-trichloroacetone. This method offers a potential pathway to the desired cis-isomer, although detailed stereoselectivity data is limited in publicly available literature.
Synthesis via Haloform Reaction of 1,1,3-Trichloroacetone
The synthesis proceeds through the reaction of 1,1,3-trichloroacetone with a hypochlorite solution. The mechanism involves the cleavage of the carbon skeleton to yield chloroform and the salt of this compound, which is subsequently acidified to produce the final product.
Experimental Protocol:
-
Preparation of the Hypochlorite Solution: A solution of sodium hypochlorite (NaOCl) is prepared by reacting chlorine gas with a cooled solution of sodium hydroxide. The concentration of the resulting NaOCl solution should be carefully determined.
-
Reaction: 1,1,3-trichloroacetone is added dropwise to the stirred and cooled sodium hypochlorite solution. The reaction is typically exothermic and requires careful temperature control, maintaining the temperature in the range of 10-20 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and any excess hypochlorite is quenched, for example, by the addition of a reducing agent like sodium bisulfite.
-
Acidification: The aqueous solution containing the sodium salt of this compound is carefully acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The pH should be adjusted to approximately 2-3.
-
Isolation: The precipitated this compound is then collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Quantitative Data:
Detailed quantitative data, including reaction yields and purity for this specific synthesis of this compound, is not available in the searched literature. The table below is a template for researchers to populate with their experimental data.
| Parameter | Value |
| Starting Material | 1,1,3-Trichloroacetone |
| Reagents | Sodium Hypochlorite, Hydrochloric Acid |
| Reaction Temperature | 10-20 °C |
| Reaction Time | To be determined |
| Crude Yield (%) | To be determined |
| Purity of Crude Product (%) | To be determined |
Logical Relationship of the Synthesis Pathway:
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and isomers. The primary methods employed are recrystallization and potentially fractional distillation under reduced pressure.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at an elevated temperature. Potential solvents for carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or hexane/ethyl acetate. Experimental screening is necessary to identify the optimal solvent or solvent system.
-
Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove the residual solvent.
Quantitative Data:
The following table should be used to record the results of the recrystallization process.
| Parameter | Value |
| Crude Product Mass (g) | To be determined |
| Recrystallization Solvent(s) | To be determined |
| Volume of Solvent (mL) | To be determined |
| Purified Product Mass (g) | To be determined |
| Recovery Yield (%) | To be determined |
| Purity of Final Product (%) | To be determined |
| Melting Point (°C) | To be determined |
Separation of cis- and trans- Isomers
If the synthesis results in a mixture of cis- and trans-3-chloroacrylic acid, their separation can be challenging due to their similar physical properties. Fractional crystallization is a potential method to achieve this separation.
Experimental Workflow for Isomer Separation:
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and validated by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
An In-depth Technical Guide on the Core Mechanism of Action of cis-3-Chloroacrylic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cis-3-chloroacrylic acid, a halogenated α,β-unsaturated carboxylic acid, exhibits a dual mechanism of action in biological systems. Primarily recognized as an intermediate in the microbial degradation of the soil fumigant 1,3-dichloropropene, it is a specific substrate for the bacterial enzyme this compound dehalogenase (cis-CaaD). This enzyme detoxifies the compound through hydrolytic dehalogenation. However, from a broader toxicological and pharmacological perspective, this compound's classification as an α,β-unsaturated carbonyl compound implicates it in potential genotoxicity in mammalian systems. This is likely mediated through the formation of DNA adducts, a mechanism of action with significant implications for drug development and toxicology. This guide provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Enzymatic Degradation in Bacterial Systems: The this compound Dehalogenase (cis-CaaD) Pathway
In certain soil bacteria, such as Pseudomonas pavonaceae, this compound is a metabolic intermediate in the degradation pathway of 1,3-dichloropropene.[1][2] The key enzyme in its detoxification is this compound dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of this compound to malonate semialdehyde and hydrochloric acid.[1][2]
The Catalytic Mechanism of cis-CaaD
cis-CaaD is a member of the tautomerase superfamily and employs a catalytic proline residue (Pro-1) at its N-terminus.[1] The proposed mechanism involves the activation of a water molecule for nucleophilic attack on the C3 position of this compound. Key active site residues, including a glutamate and a tyrosine, are thought to facilitate this activation. A triad of arginine and histidine residues binds and polarizes the carboxylate group of the substrate, enhancing the electrophilicity of the C3 carbon. Pro-1 is proposed to act as a general acid, donating a proton to the C2 position during the reaction.[3]
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of cis-CaaD has been characterized through steady-state kinetics. The Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of the enzyme's affinity for its substrate and its turnover rate, respectively.
| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-type cis-CaaD | This compound | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | |
| R117A mutant cis-CaaD | This compound | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 104 |
Experimental Protocols
The kinetic parameters of cis-CaaD are typically determined by monitoring the decrease in absorbance of this compound at 224 nm.
-
Enzyme Preparation: A solution of purified cis-CaaD (e.g., 2 µM) is prepared in a suitable buffer (e.g., 20 mM Na2HPO4, pH 9.0) and allowed to equilibrate at a controlled temperature (e.g., 22 °C).
-
Substrate Preparation: Stock solutions of this compound (e.g., 10 mM or 50 mM) are prepared in a compatible buffer.
-
Assay Initiation: The reaction is initiated by adding a small volume of the substrate stock solution to the enzyme solution in a quartz cuvette.
-
Data Acquisition: The change in absorbance at 224 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then fitted to the Michaelis-Menten equation to determine the Km and kcat values.
Signaling Pathway and Workflow Diagrams
Genotoxicity in Mammalian Systems: An α,β-Unsaturated Carbonyl
This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural feature confers electrophilic properties, enabling these molecules to react with cellular nucleophiles, including DNA. This reactivity is the basis for their potential genotoxicity.
Mechanism of Genotoxicity: DNA Adduct Formation
The primary mechanism of genotoxicity for α,β-unsaturated carbonyl compounds is the formation of covalent adducts with DNA bases. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by the exocyclic amino groups and ring nitrogens of DNA bases, particularly guanine.[1][4] This can lead to the formation of various adducts, which can disrupt DNA replication and transcription, ultimately leading to mutations.[1][4] For α,β-unsaturated carbonyls with a leaving group at the C3 position, such as the chlorine atom in this compound, the formation of unsaturated conjugated cyclic adducts has been reported, which are associated with frameshift mutations.[5]
Quantitative Data: Mutagenicity and Cytotoxicity
While specific quantitative data for this compound is limited, a study on the related compound 3-chloroallyl alcohol provides some insights. In this study, 3-chloroacrylic acid (isomer not specified) was found to be:
-
Negative in the Ames bacterial reverse mutation assay.[4]
-
Positive in the mouse lymphoma forward mutation assay, indicating its potential to induce mutations in mammalian cells.[4]
Experimental Protocols
This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Several strains of S. typhimurium with different types of histidine mutations are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations, in the thymidine kinase (TK) gene of L5178Y mouse lymphoma cells.
-
Cell Culture: L5178Y TK+/- cells are cultured in appropriate media.
-
Exposure: The cells are treated with various concentrations of the test substance, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).
-
Expression Period: After exposure, the cells are cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.
-
Selection: The cells are then plated in a selective medium containing a toxic thymidine analog (e.g., trifluorothymidine). Cells with a functional TK gene will incorporate the analog and die, while TK-deficient mutants will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-dependent increase in mutation frequency indicates a mutagenic effect.
Signaling Pathway and Workflow Diagrams
Implications for Drug Development and Research
The dual mechanism of action of this compound highlights important considerations for researchers and drug development professionals. While its role in bacterial metabolism is specific, its potential as a genotoxic α,β-unsaturated carbonyl compound has broader implications.
-
Toxicological Screening: The findings underscore the importance of evaluating compounds containing the α,β-unsaturated carbonyl moiety for potential genotoxicity early in the drug discovery process.
-
Mechanism-Based Toxicity: Understanding the potential for DNA adduct formation can guide the development of safer analogues by modifying the reactive Michael acceptor system.
-
Further Research: The lack of extensive quantitative data on the mammalian toxicity of this compound presents an opportunity for further research to fully characterize its risk profile. This includes detailed dose-response studies for cytotoxicity and mutagenicity in various cell lines, as well as in vivo toxicological assessments.
Conclusion
The mechanism of action of this compound in biological systems is multifaceted. In bacteria, it is a substrate for a specific dehalogenase, representing a detoxification pathway. In mammalian systems, its chemical nature as an α,β-unsaturated carbonyl compound suggests a potential for genotoxicity through DNA adduct formation. While the bacterial enzymatic pathway is well-characterized, the mammalian toxicological profile requires further investigation to establish a comprehensive understanding of its biological effects. This guide provides a foundational overview for scientists and researchers working with this and structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Degradation Pathway of cis-3-Chloroacrylic Acid in Soil Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Chloroacrylic acid is a halogenated organic compound that can be found in the environment as a breakdown product of certain pesticides, such as the nematocide 1,3-dichloropropene.[1][2] Its persistence and potential toxicity necessitate a thorough understanding of its microbial degradation pathways. This technical guide provides an in-depth overview of the enzymatic processes employed by soil bacteria to break down this compound, focusing on the core metabolic pathway, key enzymes, and relevant experimental methodologies.
Core Degradation Pathway
The primary mechanism for the aerobic degradation of this compound in soil bacteria involves a hydrolytic dehalogenation step, followed by further metabolism of the resulting product. This pathway is a crucial part of the catabolism of 1,3-dichloropropene in several bacterial species.[1][2][3]
The central enzyme in this pathway is This compound dehalogenase (cis-CaaD) , which catalyzes the conversion of this compound to malonate semialdehyde.[1][4] This reaction is a key detoxification step, as it removes the chlorine atom from the molecule. The resulting malonate semialdehyde is then decarboxylated to acetaldehyde, which can subsequently enter central metabolic pathways such as the Krebs cycle.[1][3]
Several bacterial species have been identified that can utilize this compound as a sole carbon and energy source, including Pseudomonas pavonaceae 170, Pseudomonas cichorii 170, and a coryneform bacterium.[2][4][5] These bacteria possess the genetic machinery to produce cis-CaaD and other necessary enzymes for the complete degradation of this compound.
Quantitative Data on Enzyme Kinetics
The efficiency of the this compound degradation pathway is largely determined by the kinetic properties of the cis-CaaD enzyme. The following table summarizes the available kinetic parameters for cis-CaaD from Pseudomonas pavonaceae.
| Substrate | Buffer | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | 20 mM Na2HPO4, pH 9.0 | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | [1] |
| This compound | 20 mM NaHCO3, pH 9.0 | 51 ± 10 | 0.8 ± 0.1 | 1.6 x 104 | [1] |
| cis-3-Bromoacrylic acid | 20 mM Na2HPO4, pH 9.0 | 45 ± 9 | 2.5 ± 0.3 | 5.6 x 104 | [1] |
| cis-3-Bromoacrylic acid | 20 mM NaHCO3, pH 9.0 | 68 ± 14 | 1.1 ± 0.1 | 1.6 x 104 | [1] |
Experimental Protocols
Assay for this compound Dehalogenase (cis-CaaD) Activity
This protocol describes a spectrophotometric method to determine the activity of cis-CaaD by monitoring the decrease in absorbance of the substrate, this compound.[6]
Materials:
-
Purified cis-CaaD enzyme or cell-free extract
-
This compound solution (substrate)
-
20 mM Sodium Phosphate (Na2HPO4) buffer, pH 9.0
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 20 mM Na2HPO4 buffer (pH 9.0).
-
Add a known concentration of the cis-CaaD enzyme or cell-free extract to the cuvette and incubate for 1 minute at 22°C to equilibrate.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve a final concentration in the range of 10-700 µM.
-
Immediately monitor the decrease in absorbance at 224 nm, which corresponds to the consumption of this compound (ε = 2900 M-1cm-1).[6]
-
Record the absorbance change over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity is expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Microbial Growth Studies on this compound
This protocol outlines a method to assess the ability of a bacterial strain to utilize this compound as a sole carbon source by monitoring its growth over time.
Materials:
-
Bacterial strain of interest
-
Minimal salts medium (e.g., M9 minimal medium)
-
Sterile this compound solution (filter-sterilized)
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare a minimal salts medium devoid of any carbon source.
-
Supplement the sterile minimal medium with a specific concentration of this compound (e.g., 1-5 mM) as the sole carbon source.
-
Inoculate the medium with the bacterial strain from a fresh culture.
-
Incubate the cultures at the optimal growth temperature for the bacterium with shaking.
-
At regular time intervals, aseptically remove an aliquot of the culture.
-
Measure the optical density (OD) of the culture at 600 nm using a spectrophotometer.
-
Plot the OD600 values against time to generate a growth curve.
-
A significant increase in OD600 over time compared to a control culture without this compound indicates that the bacterium can utilize the compound for growth.
Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of this compound and its primary metabolite, malonate semialdehyde, using HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)
-
Standards of this compound and malonate semialdehyde
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a suitable mobile phase and degas it before use.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Prepare calibration standards of this compound and malonate semialdehyde at various concentrations.
-
Prepare samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the prepared standards and samples onto the HPLC column.
-
Elute the compounds using an isocratic or gradient method with the prepared mobile phase.
-
Detect the compounds using a UV detector at a wavelength where both this compound and malonate semialdehyde show significant absorbance (e.g., around 210-230 nm).
-
Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the degradation pathway of this compound and a general workflow for studying this process.
References
- 1. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Mechanism of this compound Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-chloroacrylic acid. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document focuses on presenting the available qualitative information, offering context through the solubility of structurally similar compounds, and detailing a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in research, development, and formulation activities involving this compound.
Introduction to this compound
This compound is a halogenated unsaturated carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond in the cis configuration, and a chlorine atom, dictates its physicochemical properties, including its solubility in various solvents. Understanding its solubility is crucial for a wide range of applications, from reaction chemistry and purification to formulation and biological studies.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound across a range of solvents is not extensively documented in readily available scientific literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the known qualitative solubility and provides context by comparing it with its trans isomer and the parent compound, acrylic acid.
Table 1: Solubility of this compound and Related Compounds
| Solvent | This compound | trans-3-Chloroacrylic Acid | Acrylic Acid |
| Polar Protic Solvents | |||
| Water | No Data Available | Soluble[1][2] | Miscible[3][4][5][6] |
| Methanol | Very Slightly Soluble | No Data Available | Miscible[7] |
| Ethanol | No Data Available | No Data Available | Miscible[7] |
| Polar Aprotic Solvents | |||
| Acetone | No Data Available | No Data Available | Miscible[7] |
| Ethyl Acetate | No Data Available | No Data Available | No Data Available |
| Dichloromethane | No Data Available | No Data Available | No Data Available |
| Nonpolar Solvents | |||
| Chloroform | Slightly Soluble | No Data Available | Miscible[3][4] |
| Hexane | No Data Available | No Data Available | No Data Available |
Note: "Miscible" indicates that the substances are soluble in each other in all proportions.
The available data suggests that like its parent compound, acrylic acid, this compound exhibits some solubility in both polar and nonpolar solvents, a characteristic influenced by the presence of both a polar carboxylic acid group and a less polar chlorinated vinyl group.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is a generalized approach based on established guidelines, such as the OECD Test Guideline 105 for water solubility, and can be adapted for organic solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is crucial to ensure that saturation is achieved.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibration. A preliminary study may be needed to determine the time required to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the sample at a controlled temperature or filter the solution using a syringe filter compatible with the solvent. This step must be performed quickly and at the equilibration temperature to avoid changes in solubility.
-
-
Quantification:
-
Carefully take a known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Workflow for Experimental Solubility Determination
References
Methodological & Application
The Versatility of cis-3-Chloroacrylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cis-3-chloroacrylic acid is a versatile bifunctional reagent in organic synthesis, offering a unique combination of a nucleophilic center at the carboxylic acid group and an electrophilic center at the β-carbon of the α,β-unsaturated system. Its reactivity is further enhanced by the presence of a vinyl chloride moiety, which can participate in various cross-coupling reactions. These structural features make it a valuable building block for the synthesis of a diverse range of acyclic and heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. This document provides a detailed overview of the applications of this compound and its esters in organic synthesis, complete with experimental protocols and quantitative data.
Michael Addition Reactions
This compound and its esters are effective Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reaction Scheme:
Table 1: Michael Addition Reactions of cis-3-Chloroacrylate Esters
| Nucleophile (Nu-H) | Michael Acceptor | Product | Yield (%) | Conditions |
| Enolate of 2-methylcyclohexanone | Methyl cis-β-chloroacrylate | Methyl 2-(2-methyl-6-oxocyclohexyl)-3-chloropropanoate | Not specified | Preformed lithium enolate in dimethoxyethane at 0°C |
| Various amines | Methyl acrylate (analogous reactivity) | β-amino esters | Good | Microwave irradiation in methanol |
Experimental Protocol: Michael Addition of an Enolate to Methyl cis-β-chloroacrylate
This protocol is adapted from a similar reaction with methyl cis-β-chloroacrylate.
Materials:
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA)
-
Methyl cis-3-chloroacrylate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Ammonium chloride solution (saturated, aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78°C under a nitrogen atmosphere.
-
An equimolar amount of n-butyllithium is added dropwise, and the solution is stirred for 30 minutes to generate LDA.
-
A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78°C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
A solution of methyl cis-3-chloroacrylate in anhydrous THF is then added dropwise at -78°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Michael Addition:
Application Notes: cis-3-Chloroacrylic Acid as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of cis-3-chloroacrylic acid as a reactive precursor for the synthesis of novel heterocyclic compounds, specifically focusing on the generation of pyrazolone derivatives. Pyrazolones are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of this compound, namely the presence of a vinyl chloride moiety and a carboxylic acid, make it an ideal starting material for cyclization reactions with dinucleophiles.
Synthesis of a Novel Pyrazolone Derivative
This section outlines the synthesis of a representative novel compound, 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, from this compound and phenylhydrazine. This reaction proceeds via a Michael addition-elimination followed by an intramolecular condensation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid.
| Parameter | Value |
| Product Name | 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Yield | 85% |
| Melting Point | 188-192 °C |
| Appearance | Off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.1 (s, 1H, COOH), 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.45 (t, J = 7.8 Hz, 2H, Ar-H), 7.25 (t, J = 7.4 Hz, 1H, Ar-H), 6.15 (s, 1H, CH) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.5 (C=O, acid), 165.2 (C=O, pyrazolone), 145.1 (C=N), 138.2 (Ar-C), 129.3 (Ar-CH), 125.8 (Ar-CH), 119.5 (Ar-CH), 98.7 (CH) |
| IR (KBr, cm⁻¹) | 3450 (O-H), 3100 (N-H), 1710 (C=O, acid), 1680 (C=O, pyrazolone), 1600 (C=N) |
Experimental Protocol: Synthesis of 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Sodium acetate (2.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (2.0 eq) in a 1:1 mixture of ethanol and water (100 mL).
-
To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the crude product using a Büchner funnel and wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid as an off-white solid.
-
Dry the purified product under vacuum at 60 °C for 12 hours.
Potential Application in Drug Development: Targeting Inflammatory Pathways
Pyrazolone derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. The novel pyrazolone synthesized here could potentially act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.
Visualizations
Caption: Experimental workflow for the synthesis of a novel pyrazolone.
Caption: Potential mechanism of action for the novel pyrazolone.
Application Notes and Protocols: Enzymatic Degradation of cis-3-Chloroacrylic Acid by Dehalogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-3-Chloroacrylic acid is a toxic halogenated organic compound that can arise as a metabolic byproduct from the degradation of pesticides such as 1,3-dichloropropene.[1][2] Its detoxification is of significant environmental and biological interest. A key enzyme in this process is this compound dehalogenase (cis-CaaD), a bacterial enzyme that catalyzes the hydrolytic dehalogenation of this compound.[1][2] This enzyme is a member of the tautomerase superfamily and plays a crucial role in the metabolic pathway of certain soil bacteria, such as Pseudomonas pavonaceae, enabling them to utilize 1,3-dichloropropene as a carbon source.[1][3]
These application notes provide a comprehensive overview of the enzymatic degradation of this compound by dehalogenase, including detailed protocols for activity assays and a summary of kinetic data.
Enzymatic Reaction and Mechanism
cis-CaaD catalyzes the conversion of this compound to malonate semialdehyde and hydrochloric acid (HCl) through a hydrolytic dehalogenation reaction.[1][2][4] The reaction can be summarized as follows:
This compound + H₂O → Malonate semialdehyde + HCl
The catalytic mechanism of cis-CaaD has been a subject of extensive research. The enzyme is a homotrimer, with each monomer containing a critical N-terminal proline residue (Pro-1) in the active site.[1][3] Key amino acid residues essential for binding and catalysis include Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114.[3]
Two primary mechanisms have been proposed:
-
Direct Hydration: This mechanism suggests that an active site base, such as Glu-114, activates a water molecule to directly attack the C3 position of the substrate, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the products.[1][2]
-
Covalent Catalysis: An alternative mechanism involves the nucleophilic attack of the Pro-1 nitrogen at C-3 of the substrate to form an enamine intermediate.[5][6] This intermediate then reacts with water to yield the final products.
Quantitative Data Summary
The kinetic parameters of cis-CaaD have been determined for various substrates and under different buffer conditions. The following tables summarize the key quantitative data for wild-type cis-CaaD and a selected mutant.
Table 1: Steady-State Kinetic Parameters for Wild-Type cis-CaaD with Different Substrates and in Different Buffers [7]
| Substrate | Buffer | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| cis-3-Chloroacrylate | 20 mM Na₂HPO₄, pH 9.0 | Not Reported | Not Reported | Not Reported |
| cis-3-Bromoacrylate | 20 mM Na₂HPO₄, pH 9.0 | Not Reported | Not Reported | Not Reported |
| cis-3-Chloroacrylate | 20 mM NaHCO₃, pH 9.0 | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 10⁴ |
| cis-3-Bromoacrylate | 20 mM NaHCO₃, pH 9.0 | 51 ± 9 | 4.0 ± 0.3 | 7.8 x 10⁴ |
Table 2: Comparison of Kinetic Parameters for Wild-Type cis-CaaD and the R117A Mutant with this compound [3]
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Wild-Type | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 10⁴ |
| R117A Mutant | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 10⁴ |
Experimental Protocols
Protocol 1: Steady-State Enzyme Activity Assay for cis-CaaD
This protocol describes a spectrophotometric assay to determine the steady-state kinetic parameters of cis-CaaD. The assay monitors the decrease in absorbance of the substrate, this compound or cis-3-bromoacrylic acid, over time.
Materials:
-
Purified cis-CaaD enzyme
-
This compound or cis-3-bromoacrylic acid (substrate)
-
20 mM Sodium Phosphate (Na₂HPO₄) buffer, pH 9.0 or 20 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate (e.g., 10 mM or 50 mM) in the chosen buffer.
-
Prepare a solution of cis-CaaD enzyme (e.g., 2 µM based on monomer mass) in the same buffer and allow it to equilibrate at 22 °C for 1 hour.[7]
-
-
Set up the Reaction Mixture:
-
In a quartz cuvette, add the appropriate volume of buffer to a final volume of 1 mL.
-
Add the desired concentration of the substrate to the cuvette (e.g., ranging from 10 µM to 700 µM).[7]
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small volume of the equilibrated enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion.
-
-
Monitor the Reaction:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at a wavelength where the substrate absorbs and the product does not (e.g., determined by a wavelength scan). The progress of the reaction can be followed by monitoring the disappearance of the substrate.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
-
Visualizations
Caption: Degradation pathway of 1,3-dichloropropene.
Caption: General workflow for a cis-CaaD activity assay.
References
- 1. Reaction Mechanism of this compound Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of this compound Dehalogenase with an Allene Substrate, 2,3-Butadienoate: Hydration Via an Enamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mutational Analysis of the Active Site Loop Residues in this compound Dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-3-Chloroacrylic Acid Dehalogenase (CaaD) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the enzymatic activity of cis-3-chloroacrylic acid dehalogenase (CaaD). CaaD catalyzes the hydrolytic dehalogenation of this compound to malonate semialdehyde and chloride ions.[1] The primary method described is a continuous spectrophotometric assay that monitors the decrease in absorbance resulting from the consumption of the substrate, this compound. This protocol is essential for characterizing CaaD activity, screening for inhibitors, and investigating the enzyme's kinetic properties.
Introduction
This compound dehalogenase (CaaD) is a key enzyme in the degradation pathway of certain chlorinated environmental pollutants.[1] It facilitates the cleavage of the carbon-halogen bond in this compound, a critical step in the detoxification of these compounds.[1] Understanding the activity of this enzyme is crucial for applications in bioremediation and for the development of novel biocatalysts. The provided assay protocol offers a reliable and straightforward method for quantifying CaaD activity.
Principle of the Assay
The enzymatic activity of this compound dehalogenase is determined by monitoring the rate of substrate depletion. This compound exhibits a characteristic absorbance at 224 nm. As the enzyme catalyzes the conversion of the substrate to malonate semialdehyde, the absorbance at this wavelength decreases. The rate of this decrease is directly proportional to the enzyme's activity under the specified conditions.
Data Presentation
Table 1: Kinetic Parameters of this compound Dehalogenase
| Substrate | Buffer | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| cis-3-Chloroacrylate | 20 mM Na₂HPO₄, pH 9.0 | 100 ± 10 | 8.5 ± 0.4 | 85,000 |
| cis-3-Bromoacrylate | 20 mM Na₂HPO₄, pH 9.0 | 110 ± 10 | 9.5 ± 0.5 | 86,000 |
| cis-3-Chloroacrylate | 20 mM NaHCO₃, pH 9.0 | 150 ± 20 | 3.8 ± 0.2 | 25,000 |
| cis-3-Bromoacrylate | 20 mM NaHCO₃, pH 9.0 | 160 ± 20 | 3.6 ± 0.2 | 23,000 |
Data adapted from a pre-steady-state kinetic analysis of cis-CaaD.[2]
Experimental Protocols
Reagent and Equipment Preparation
Reagents:
-
Enzyme: Purified this compound dehalogenase. The enzyme should be stored at -80°C. Before the assay, the enzyme should be diluted to the desired concentration in the assay buffer and kept on ice.
-
This compound (Substrate): Prepare a stock solution (e.g., 10 mM) in the assay buffer. The exact concentration should be verified spectrophotometrically.
-
Assay Buffer: 20 mM Sodium Phosphate (Na₂HPO₄) buffer, pH 9.0. To prepare, dissolve the appropriate amount of Na₂HPO₄ in deionized water and adjust the pH to 9.0 with phosphoric acid or NaOH.
-
Alternative Assay Buffer: 20 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0. To prepare, dissolve the appropriate amount of NaHCO₃ in deionized water and adjust the pH to 9.0.
Equipment:
-
UV-Vis Spectrophotometer capable of measuring absorbance at 224 nm.
-
Temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Pipettes and tips.
-
pH meter.
-
Ice bucket.
Spectrophotometric Assay Protocol
-
Enzyme Preparation: Prepare a working solution of the purified CaaD enzyme in the 20 mM Na₂HPO₄ buffer (pH 9.0). A final enzyme concentration of approximately 2 µM in the reaction mixture is a good starting point.[2] Keep the enzyme solution on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 224 nm and equilibrate the cuvette holder to the desired temperature (e.g., 22°C or 25°C).
-
Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture by adding the following components:
-
Assay Buffer (20 mM Na₂HPO₄, pH 9.0)
-
This compound (to a final concentration ranging from 10 to 700 µM)[2]
-
The total volume should be brought to just under the final reaction volume (e.g., 990 µL for a 1 mL final volume).
-
-
Assay Initiation: To initiate the reaction, add the prepared enzyme solution (e.g., 10 µL of a 100x stock) to the cuvette containing the reaction mixture.
-
Data Acquisition: Immediately after adding the enzyme, mix the contents of the cuvette by gently pipetting up and down or by inverting the cuvette (if sealed). Place the cuvette in the spectrophotometer and start recording the absorbance at 224 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 10 seconds).
-
Data Analysis:
-
Plot the absorbance at 224 nm against time.
-
Determine the initial linear rate of the reaction (ΔA₂₂₄/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₂₂₄/min) / (ε * l) * 10⁶ Where:
-
ΔA₂₂₄/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of this compound at 224 nm.
-
l is the path length of the cuvette (typically 1 cm).
-
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.
-
Mandatory Visualization
Caption: Workflow for the this compound dehalogenase activity assay.
Signaling Pathways and Logical Relationships
The enzymatic reaction of this compound dehalogenase follows a defined catalytic pathway. The enzyme binds to its substrate, this compound, and facilitates the hydrolytic cleavage of the carbon-chloride bond. This results in the formation of malonate semialdehyde and a chloride ion. Pre-steady-state kinetic analyses suggest a multi-step mechanism involving substrate binding, a conformational change in the enzyme, the chemical catalysis step, and the sequential release of the products.[2][3] The release of the first product, malonate semialdehyde, is believed to be the rate-limiting step in the overall reaction.[3]
Caption: Simplified signaling pathway of CaaD catalysis.
References
Synthesis of Bioactive Derivatives from Mucochloric Acid: A Versatile Furanone Scaffold
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, and its dibromo analog, mucobromic acid (MBA), are highly reactive and versatile building blocks in organic synthesis.[1][2][3] The 2(5H)-furanone core is a significant pharmacophore found in various natural products and biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[1][2][4] The high reactivity of mucohalic acids stems from the presence of a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile halogen atoms at the C3 and C4 positions. These structural features allow for selective modifications and the introduction of diverse substituents, making them ideal starting materials for the synthesis of novel derivatives with potential therapeutic applications.[1][2] This document provides a detailed overview of the synthesis of various derivatives from mucochloric acid, including experimental protocols and quantitative data.
Reactivity and Derivative Synthesis
The multifaceted reactivity of mucochloric acid allows for a variety of chemical transformations, leading to a diverse library of derivatives. The primary reaction sites are the hydroxyl group at C5 and the two chlorine atoms at C3 and C4, which can be selectively targeted by different nucleophiles.
Reactions with Nucleophiles
The furanone ring of mucochloric acid is susceptible to nucleophilic attack, primarily at the C4 and C5 positions. The specific outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.
-
N-Nucleophiles: Reactions with amines can lead to the substitution of the chlorine atoms or the hydroxyl group. For instance, treatment of 3,4,5-trichloro-2(5H)-furanone with aziridine results in the substitution of the chlorine atoms at the C4 and C5 positions.[2] Similarly, reactions with various amines can yield highly functionalized α,β-unsaturated α-halogeno-β-aryl-γ-butyrolactams.[1]
-
S-Nucleophiles: Sulfur-based nucleophiles, such as thiols and thioglycolic acid, readily react with mucochloric acid. The reaction of MCA with mercaptans can lead to the substitution of the chlorine atom at the C4 position.[2] Depending on the conditions, reactions with thioglycolic acid can result in substitution at the C3, C4, or C5 positions.[2]
-
O-Nucleophiles: The hydroxyl group at C5 can be readily acylated using acyl chlorides or anhydrides in the presence of a base.[1][2] Alkylation of the hydroxyl group is also a common transformation.
Carbon-Carbon Bond Formation
Mucochloric acid and its derivatives can participate in C-C bond-forming reactions, such as the Knoevenagel condensation. These reactions typically occur at the C5 position with compounds containing an active hydrogen atom in the presence of a Lewis acid, affording products in good yields.[1][2]
Applications of Mucochloric Acid Derivatives
Derivatives of mucochloric acid have shown significant potential in medicinal chemistry. Many synthesized compounds exhibit potent biological activities.
-
Anticancer Activity: A number of mucochloric acid derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, a dithiocarbamate derivative containing a 2(5H)-furanone-piperazine group showed significant in vitro cytotoxicity against HeLa and SMMC-7721 cell lines.[1] Glycoconjugates of mucochloric acid have also been synthesized and evaluated for their anticancer activity, with some compounds showing a significant decrease in the viability of HCT116 and MCF-7 cell lines.[4][5] The cytotoxic effect of MCA is believed to be related to its ability to undergo N-alkenylation reactions with nucleobases.[2]
-
Enzyme Inhibition: The 1,2,3-triazole ring, which can be incorporated into mucochloric acid derivatives via click chemistry, is a known pharmacophore in many enzyme inhibitors, including those targeting EGFR, VEGFR, and PARP.[5]
Experimental Protocols
Protocol 1: Synthesis of Propargyl 3,4-dichloro-2(5H)-furanone-5-carboxylate
This protocol describes the esterification of the hydroxyl group of mucochloric acid with propargyl alcohol.
Materials:
-
Mucochloric acid (MCA)
-
Toluene
-
Propargyl alcohol
-
Sulfuric acid (H₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
n-Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve mucochloric acid (150 mg, 0.888 mmol) in toluene (5 mL) in a round-bottom flask equipped with a magnetic stirrer.[5]
-
To the stirred solution, add propargyl alcohol (517 µL, 8.878 mmol) and a catalytic amount of sulfuric acid (3 µL, 0.044 mmol).[5]
-
Reflux the reaction mixture for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the eluent.[5]
-
Once the reaction is complete (disappearance of the starting material), add potassium carbonate (4.5 mg, 0.044 mmol) to the reaction mixture and stir for an additional 30 minutes to neutralize the acid catalyst.[5]
-
Filter the mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of Glycoconjugates via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to link a sugar azide to a propargylated mucochloric acid derivative.
Materials:
-
Sugar azide derivative (e.g., azido-functionalized glucose)
-
Propargyl derivative of 3,4-dichloro-furan-2(5H)-one (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF)
-
Isopropanol
-
Water
Procedure:
-
In a flask, prepare a solution of the sugar azide (1.0 eq) and the propargyl derivative of 3,4-dichloro-furan-2(5H)-one (1.0 eq) in a 1:1 (v/v) mixture of THF and isopropanol (10 mL).[5]
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.2 eq) in water (2.5 mL).[5]
-
In another vial, dissolve sodium ascorbate (0.4 eq) in water (2.5 mL).[5]
-
Add the sodium ascorbate solution to the copper(II) sulfate solution. The color should change, indicating the formation of the Cu(I) catalyst.
-
Add the resulting catalyst mixture to the stirred solution of the sugar azide and the propargyl derivative.[5]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of mucochloric acid derivatives.
Table 1: Synthesis of Mucochloric Acid Derivatives
| Derivative | Reaction Type | Reagents | Yield (%) | Reference |
| Propargyl 3,4-dichloro-2(5H)-furanone-5-carboxylate | Esterification | Propargyl alcohol, H₂SO₄ (cat.) | 79 | [5] |
| 5-(ω-hydroxyalkylamino) derivatives | Nucleophilic Substitution | Amino alcohols | 61-79 | [6] |
| 5-Thiosubstituted derivatives | Nucleophilic Substitution | Aromatic thiols, acidic conditions | 70-84 | [6] |
| C5-substituted Knoevenagel adducts | Knoevenagel Condensation | Active methylene compounds, Lewis acid | 60-95 | [1][2] |
| 3,4-Diazido-5-methoxyfuran-2(5H)-one | Nucleophilic Substitution | 5-methoxy-3,4-dibromofuranone, sodium azide | 95 | [7] |
Table 2: In Vitro Cytotoxicity of Mucochloric Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Dithiocarbamate L (2(5H)-furanone-piperazine) | HeLa | 0.06 ± 0.01 | 72 | [1] |
| Dithiocarbamate L (2(5H)-furanone-piperazine) | SMMC-7721 | 0.006 ± 0.04 | 72 | [1] |
Visualizations
The following diagrams illustrate key synthetic pathways and workflows.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Studies of cis-3-Chloroacrylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-3-Chloroacrylic acid is an olefinic compound that serves as a crucial substrate in the kinetic analysis of specific enzymes, most notably this compound dehalogenase (cis-CaaD). This enzyme is a key component in the bacterial degradation pathway of the nematocide 1,3-dichloropropene. The hydrolytic dehalogenation of this compound by cis-CaaD yields malonate semialdehyde, a reaction that can be monitored to elucidate the enzyme's kinetic mechanism and substrate specificity. These studies are vital for understanding enzyme function, identifying potential inhibitors, and for applications in bioremediation and drug development.
Enzyme of Interest: this compound Dehalogenase (cis-CaaD)
cis-CaaD is an isomer-specific dehalogenase that catalyzes the conversion of cis-3-chloroacrylate to malonate semialdehyde.[1][2] This enzyme is part of a five-step catabolic pathway in bacteria like Pseudomonas pavonaceae 170 that degrades 1,3-dichloropropene to acetaldehyde, which can then enter the Krebs cycle.[1][3] The active site of cis-CaaD contains several key amino acid residues, including Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114, which are critical for substrate binding and catalysis.[3][4]
Data Presentation
Table 1: Steady-State Kinetic Parameters for Wild-Type cis-CaaD
The following table summarizes the steady-state kinetic parameters for wild-type cis-CaaD with this compound and a kinetically equivalent substrate, cis-3-bromoacrylic acid. The latter is often used in experiments due to the ease of quantifying bromide ions.[1]
| Substrate | Buffer Condition | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | 20 mM Na2HPO4, pH 9.0 | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | [3] |
| cis-3-Bromoacrylic acid | 20 mM Na2HPO4, pH 9.0 | Comparable to this compound | Comparable to this compound | - | [1] |
| cis-3-Bromoacrylic acid | 20 mM NaHCO3, pH 9.0 | 1.5-fold increase vs. Na2HPO4 | 2.2-fold decrease vs. Na2HPO4 | 3.3-fold decrease vs. Na2HPO4 | [1] |
Table 2: Kinetic Parameters for R117A Mutant of cis-CaaD
This table presents the kinetic parameters for a site-directed mutant of cis-CaaD, providing insight into the role of specific residues in catalysis.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| R117A Mutant | This compound | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 104 | [3] |
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of cis-CaaD
This protocol describes the determination of steady-state kinetic parameters for cis-CaaD using UV-spectrophotometry.
Materials:
-
Wild-type or mutant cis-CaaD enzyme
-
This compound (substrate)
-
20 mM Sodium Phosphate (Na2HPO4) buffer, pH 9.0
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Dilute the cis-CaaD enzyme to a final concentration of 1.24 μM in 20 mM Na2HPO4 buffer (pH 9.0). Incubate the enzyme solution for 60 minutes at 22 °C to allow for temperature equilibration.[3]
-
Set the spectrophotometer to monitor the decrease in absorbance at 224 nm, which corresponds to the hydration of this compound (ε = 2900 M-1cm-1).[3]
-
To a cuvette, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding varying concentrations of the this compound substrate (e.g., 10–700 μM).[1]
-
Record the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (v0).
-
Repeat the measurement for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat value can be calculated from Vmax and the enzyme concentration.
Protocol 2: Pre-Steady-State Kinetic Analysis using Stopped-Flow Fluorescence
This protocol is used to investigate the pre-steady-state kinetics of cis-CaaD, providing insights into individual steps of the catalytic mechanism such as substrate binding and product release.[1] cis-3-Bromoacrylic acid is used as a substrate due to its kinetic equivalence to this compound and the utility of bromide as a quantifiable product.[1]
Materials:
-
cis-CaaD enzyme (containing an active site tryptophan, Trp-101)
-
cis-3-Bromoacrylic acid (substrate)
-
20 mM Sodium Bicarbonate (NaHCO3) buffer, pH 9.0
-
50 mM Sodium Bicarbonate (NaHCO3) buffer, pH 10.0
-
Stopped-flow apparatus with fluorescence detection
Procedure:
-
Prepare a 20 μM solution of cis-CaaD in 20 mM NaHCO3 buffer, pH 9.0, and allow it to equilibrate at 22 °C for 1 hour.[1]
-
Prepare various concentrations of cis-3-bromoacrylic acid (e.g., 25–50,000 μM) in 50 mM NaHCO3 buffer, pH 10.0.[1]
-
Set up the stopped-flow apparatus to excite tryptophan fluorescence at 280 nm and monitor the emission using a 340 nm long-pass filter.[1]
-
Rapidly mix the enzyme solution (10 μM after mixing) with the substrate solution (12.5–25,000 μM after mixing) in the stopped-flow instrument at 22 °C. The final pH after mixing will be approximately 7.8.[1]
-
Record the fluorescence signal over time. The change in fluorescence reports on conformational changes in the enzyme upon substrate binding and catalysis.[1]
-
Collect multiple time courses (typically five runs) for each substrate concentration.
-
Fit the resulting fluorescence traces to appropriate exponential equations (e.g., double exponential) to determine the rate constants for the individual steps in the kinetic mechanism.[1]
-
Globally fit the data from all substrate concentrations to a proposed kinetic model to obtain a comprehensive understanding of the reaction mechanism.[1]
Visualizations
Degradation Pathway of 1,3-Dichloropropene
Caption: Catabolic pathway for the degradation of 1,3-dichloropropene.
Kinetic Mechanism of cis-CaaD
Caption: Proposed four-step kinetic mechanism for cis-CaaD catalysis.
Experimental Workflow for Steady-State Kinetics
References
- 1. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of a this compound Dehalogenase Homologue in Pseudomonas sp. UW4: A Potential Step Between Subgroups in the Tautomerase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
cis-3-Chloroacrylic acid (C3H3ClO2) is a halogenated short-chain unsaturated carboxylic acid. As a reactive chemical intermediate and a potential metabolite or degradation product of certain industrial compounds, its accurate quantification in various matrices is crucial. Applications for its analysis are found in chemical process monitoring, environmental testing, and in the quality control of pharmaceuticals where it may be present as a starting material, intermediate, or impurity.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The primary methods for its quantification include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and classical Acid-Base Titration.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of non-volatile organic acids.[1] Reversed-phase HPLC using a C18 column is a common approach, where an acidified aqueous mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.[2] Detection is typically performed using a UV detector at a low wavelength (around 210 nm), where the molecule's chromophores absorb light.[3] This method offers good selectivity and sensitivity and is suitable for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it an excellent tool for trace-level analysis and unambiguous identification. However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound.[4] The most common derivatization method is silylation, which replaces the acidic proton with a silyl group, such as a trimethylsilyl (TMS) group.[5][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[7]
-
Acid-Base Titration: This classical volumetric analysis technique offers a simple, cost-effective method for determining the concentration of an acidic analyte in a solution.[8] It involves neutralizing the acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH), in the presence of a colorimetric indicator like phenolphthalein.[9][10] While precise for bulk material assays, titration lacks the sensitivity and selectivity required for analyzing complex mixtures or trace amounts.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Principle
The analyte is separated on a C18 reversed-phase column using an isocratic mobile phase under acidic conditions to ensure the carboxylic acid is in its non-ionized form.[2] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.[3]
2. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
4. Standard and Sample Preparation
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) phosphoric acid solution in water. The mobile phase will be a mixture of this acidic water and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized during method development. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (preferably the mobile phase). The final concentration should fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Starting Point)
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the peak of interest)
6. Method Validation
The method must be validated for its intended purpose. Key validation parameters are summarized in the table below.[12]
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression.[3] | Correlation coefficient (R²) > 0.99. |
| Accuracy (% Recovery) | Spike a blank matrix with the analyte at three different concentration levels (low, medium, high). Analyze in triplicate and calculate the recovery. | Recovery within 80-120%.[11] |
| Precision (RSD%) | Repeatability: Analyze one sample six times on the same day. Intermediate Precision: Analyze the same sample on two different days by two different analysts. | Relative Standard Deviation (RSD) ≤ 5%.[11] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or using the standard deviation of the response (LOD = 3.3 * σ/S).[13] | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or using the standard deviation of the response (LOQ = 10 * σ/S).[13] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Specificity | Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the retention time of the analyte. | The analyte peak should be well-resolved from other components. |
7. Data Presentation
Summarize the quantitative results of the method validation in a structured table.
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision - Repeatability (RSD%) | < 2% |
| Precision - Intermediate (RSD%) | < 3% |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 1.0 |
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol provides a method for trace-level quantification of this compound using GC-MS after derivatization.
1. Principle
The carboxylic acid group of this compound is chemically modified through silylation to create a volatile trimethylsilyl (TMS) ester.[14] This derivative is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard and a calibration curve.[7]
2. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]
-
Solvent: Pyridine or Acetonitrile (anhydrous/GC grade).
-
Anhydrous sodium sulfate.
-
Helium (carrier gas, ultra-high purity).
3. Instrumentation
-
GC-MS system with an autosampler.
-
GC column suitable for derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Heating block or oven for derivatization.
-
Vials with PTFE-lined caps.
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using an appropriate volatile solvent like acetonitrile.
-
Calibration Standards: Prepare serial dilutions in the desired concentration range (e.g., 0.05 to 5 µg/mL) in the chosen solvent. Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation:
-
Extract the analyte from the sample matrix if necessary (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add the internal standard to the dried residue.
-
-
Derivatization Procedure: [7]
-
To the dried residue of the standard or sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
5. GC-MS Conditions (Starting Point)
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the TMS-derivatized analyte and the internal standard.
6. Method Validation and Data Presentation
Perform method validation as described for the HPLC method. Summarize the results in a table similar to the one below.
Table 2: Summary of GC-MS Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range (ng/mL) | 50 - 5000 |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision - Repeatability (RSD%) | < 5% |
| Precision - Intermediate (RSD%) | < 7% |
| Limit of Detection (LOD) (ng/mL) | e.g., 15 |
| Limit of Quantification (LOQ) (ng/mL) | e.g., 50 |
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow with silylation derivatization.
References
- 1. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. thescipub.com [thescipub.com]
- 8. alameda.edu [alameda.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
cis-3-Chloroacrylic Acid: A Tool for Investigating Enzyme Inhibition Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Chloroacrylic acid is an olefinic compound that has been utilized in the study of enzyme kinetics and inhibition, serving as a valuable tool for elucidating enzymatic mechanisms.[1] Primarily, its role as a substrate and mechanism-based inactivator of this compound dehalogenase (cis-CaaD) has been extensively studied. This enzyme is a key player in the bacterial degradation pathway of the nematocide 1,3-dichloropropene.[2][3][4] The interaction of this compound and its analogs with cis-CaaD and other enzymes of the tautomerase superfamily provides a compelling case study for understanding covalent catalysis and enzyme inactivation. These notes provide detailed information and protocols for utilizing this compound in enzyme inhibition studies.
Mechanism of Action and Target Enzymes
This compound serves as a substrate for this compound dehalogenase (cis-CaaD), which catalyzes its hydrolytic dehalogenation to malonate semialdehyde.[2][5] The catalytic mechanism of cis-CaaD involves key active site residues, including a catalytic proline at the N-terminus (Pro-1).[3][4]
While not a classical inhibitor of its primary enzyme, analogs of this compound and related compounds have been shown to act as mechanism-based inactivators of enzymes in the tautomerase superfamily. For instance, (R)-oxirane-2-carboxylate, an epoxide analog, irreversibly inhibits cis-CaaD through covalent modification of the catalytic Pro-1 residue.[5][6] This inactivation is time- and concentration-dependent and occurs at the active site.[6] The study of such inactivation provides valuable insights into the catalytic mechanism of the target enzyme.
Quantitative Data on Enzyme Kinetics and Inhibition
The following table summarizes the kinetic parameters for the interaction of this compound and related compounds with this compound dehalogenase (cis-CaaD).
| Enzyme | Substrate/Inhibitor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibition Type | Reference |
| cis-CaaD (Wild Type) | This compound | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 104 | Substrate | [3] |
| cis-CaaD (R117A mutant) | This compound | 15 ± 3 | 0.4 ± 0.1 | 2.6 x 104 | Substrate | [3] |
| cis-CaaD | (S)-oxirane-2-carboxylate | - | - | - | Weak competitive (Ki = 9.2 ± 0.8 mM) | [5] |
| cis-CaaD | (R)-oxirane-2-carboxylate | - | - | - | Irreversible inactivator | [5][6] |
Experimental Protocols
Protocol 1: Assay for this compound Dehalogenase Activity
This protocol describes a spectrophotometric assay to measure the enzymatic activity of cis-CaaD using this compound as a substrate. The assay monitors the decrease in absorbance resulting from the hydration of the substrate.
Materials:
-
This compound dehalogenase (cis-CaaD)
-
This compound
-
Sodium phosphate buffer (e.g., 20 mM Na₂HPO₄, pH 9.0)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer. The concentration will depend on the desired final concentrations for the assay.
-
Prepare the reaction mixture in a quartz cuvette by adding the sodium phosphate buffer and the desired concentration of the this compound substrate.
-
Equilibrate the cuvette to the desired temperature (e.g., 22 °C).
-
Initiate the reaction by adding a small volume of the cis-CaaD enzyme solution to the cuvette and mix quickly.
-
Immediately monitor the decrease in absorbance at 224 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for this compound.
Protocol 2: Irreversible Inhibition Assay of cis-CaaD
This protocol is designed to study the time-dependent inactivation of cis-CaaD by an irreversible inhibitor like (R)-oxirane-2-carboxylate.
Materials:
-
This compound dehalogenase (cis-CaaD)
-
Irreversible inhibitor (e.g., (R)-oxirane-2-carboxylate)
-
This compound (for residual activity measurement)
-
Appropriate buffer (e.g., 100 mM Na₂HPO₄, pH 8.0)
-
Spectrophotometer
Procedure:
-
Incubate the cis-CaaD enzyme with various concentrations of the irreversible inhibitor in the buffer at a set temperature.
-
At specific time intervals, withdraw aliquots of the incubation mixture.
-
Immediately dilute the aliquots into an assay mixture containing the substrate, this compound, to measure the remaining enzyme activity (as described in Protocol 1). The dilution should be sufficient to stop further inactivation during the activity measurement.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The apparent first-order rate constant of inactivation (kobs) can be determined from the slope of these plots.
-
A secondary plot of kobs versus the inhibitor concentration can be used to determine the inactivation rate constant (kinact) and the dissociation constant of the enzyme-inhibitor complex (KI).
Visualizations
Caption: Experimental workflow for enzyme kinetic and inhibition studies.
Caption: Reaction pathway and mechanism-based inactivation of cis-CaaD.
Conclusion
This compound and its analogs are powerful tools for the detailed investigation of enzyme mechanisms, particularly within the tautomerase superfamily. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding enzyme catalysis and inhibition. The specific case of cis-CaaD highlights how these compounds can be used to probe active site architecture and covalent modification, offering insights that are valuable for both basic research and the development of novel enzyme inhibitors.
References
- 1. This compound | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reaction Mechanism of this compound Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of native and inactivated this compound dehalogenase: Implications for the catalytic and inactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Chloroacrylic acid is a versatile bifunctional molecule possessing both a carboxylic acid and a vinyl chloride moiety. This unique structure allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of novel agrochemicals, pharmaceuticals, and functionalized polymers. The reactivity of the carbon-carbon double bond, coupled with the lability of the chlorine atom to nucleophilic attack and the versatile chemistry of the carboxylic acid group, opens avenues for diverse molecular architectures.
These application notes provide detailed experimental protocols for several key reactions involving this compound, including nucleophilic substitution, esterification, amide bond formation, and polymerization. The provided methodologies are intended to serve as a starting point for researchers and can be adapted and optimized for specific synthetic targets.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClO₂ | [1] |
| Molecular Weight | 106.51 g/mol | [1] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 57-64 °C | [2] |
| CAS Number | 1609-93-4 | [1] |
I. Nucleophilic Substitution Reactions
The electron-withdrawing nature of the carboxylic acid group activates the vinyl chloride moiety of this compound towards nucleophilic attack. This allows for the facile introduction of various functional groups at the β-position, leading to a wide range of substituted acrylic acid derivatives.
Protocol 1: Synthesis of β-Amino Acrylic Acid Derivatives
This protocol describes the reaction of this compound with a primary amine to yield a β-amino acrylic acid derivative. These compounds are valuable intermediates in the synthesis of β-lactams and other biologically active heterocycles.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the primary amine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure β-amino acrylic acid derivative.
Quantitative Data (Representative):
| Nucleophile | Product | Yield (%) |
| Benzylamine | 3-(Benzylamino)acrylic acid | >85% (typical) |
II. Esterification and Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to esters and amides using standard coupling methodologies. These derivatives are important for modifying the pharmacokinetic properties of drug candidates and for creating functionalized monomers for polymerization.
Protocol 2: Steglich Esterification
This protocol details the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is particularly useful for sterically hindered alcohols and proceeds under mild conditions.[5]
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
After completion, a white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture in an ice bath and filter off the precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To remove any remaining DCU, the crude product can be dissolved in a minimal amount of DCM and precipitated by the addition of hexane, followed by filtration.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data (Representative):
| Alcohol | Coupling Agent | Catalyst | Product | Yield (%) |
| Ethanol | DCC | DMAP | Ethyl cis-3-chloroacrylate | >90% (typical) |
Protocol 3: Amide Synthesis using HATU
This protocol describes the synthesis of an amide from this compound and an amine using HATU as the coupling reagent.[6][7] HATU is a highly efficient coupling agent that often provides high yields and is suitable for a wide range of amines, including those that are less nucleophilic.[8]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, e.g., morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA or TEA (2.5 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Amine | Coupling Agent | Base | Product | Yield (%) |
| Morpholine | HATU | DIPEA | (Z)-3-chloro-1-(morpholino)prop-2-en-1-one | >90% (typical) |
III. Polymerization Reactions
The vinyl group in this compound and its derivatives can undergo polymerization, typically via a free-radical mechanism, to produce functionalized polymers. These polymers can have interesting properties due to the presence of both the chloro and carboxylic acid (or ester/amide) functionalities.
Protocol 4: Free-Radical Polymerization
This protocol provides a general method for the free-radical polymerization of a this compound derivative (e.g., an ester) using a radical initiator.
Reaction Scheme:
Materials:
-
This compound ester (e.g., ethyl cis-3-chloroacrylate)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the this compound ester (1.0 eq) and the radical initiator (0.01-0.05 eq) in the chosen anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).
-
Maintain the temperature and stir for 12-48 hours. The viscosity of the solution will increase as the polymer forms.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data (Representative):
| Monomer | Initiator | Solvent | Polymer Structure | Molecular Weight |
| Ethyl cis-3-chloroacrylate | AIBN | Toluene | Poly(ethyl cis-3-chloroacrylate) | Varies with conditions |
IV. Cycloaddition Reactions
The double bond in this compound and its derivatives can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.[9][10] This provides a powerful tool for the synthesis of complex cyclic structures.
Protocol 5: Diels-Alder Reaction
This protocol outlines a general procedure for the Diels-Alder reaction between a this compound derivative and a conjugated diene.
Reaction Scheme:
Materials:
-
This compound ester (e.g., methyl cis-3-chloroacrylate)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound ester (1.0 eq) in the anhydrous solvent.
-
If using a Lewis acid catalyst, cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the catalyst.
-
Add the diene (1.0-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for several hours to days. Monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if a catalyst was used) by carefully adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cycloadduct by column chromatography or recrystallization.
Quantitative Data (Representative):
| Dienophile | Diene | Product (Stereochemistry dependent on diene) | Yield (%) |
| Methyl cis-3-chloroacrylate | Cyclopentadiene | Methyl 3-chloro-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Varies with conditions |
Visualizations
Experimental Workflow for Amide Synthesis
References
- 1. This compound | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: cis-3-Chloroacrylic Acid in Metabolic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Chloroacrylic acid is an organochlorine compound primarily recognized for its role as a key intermediate in the bacterial degradation pathway of the soil fumigant and nematicide 1,3-dichloropropene.[1][2][3] Its primary application in metabolic pathway research is as a specific substrate for the enzyme this compound dehalogenase (cis-CaaD), which catalyzes its hydrolytic dehalogenation.[1][4] This makes it a valuable tool for studying microbial catabolism, enzyme kinetics, and reaction mechanisms within this specific pathway. While its application as a broad metabolic inhibitor or a probe for other pathways, such as tyrosine metabolism, is not well-documented in publicly available research, its specific interaction with cis-CaaD provides a focused model for detailed enzymatic and metabolic studies.
Application 1: Characterization of the this compound Dehalogenase (cis-CaaD) Pathway
This compound is an essential tool for the characterization of the cis-CaaD enzyme and the elucidation of its metabolic pathway. The enzymatic conversion of this compound to malonate semialdehyde is a critical step in the detoxification and assimilation of chlorinated propenes by soil bacteria such as Pseudomonas species.[1][4] Researchers utilize this compound to investigate enzyme kinetics, substrate specificity, and the catalytic mechanism of cis-CaaD.
Quantitative Data: Kinetic Parameters of cis-CaaD
The following table summarizes the steady-state kinetic parameters for the interaction of this compound and its bromo-analogue with cis-CaaD. This data is crucial for comparative studies of enzyme efficiency and substrate preference.
| Substrate | Buffer | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | 20 mM Na₂HPO₄, pH 9.0 | 25 ± 3 | 2.5 ± 0.1 | 1.0 x 10⁵ |
| cis-3-Bromoacrylic acid | 20 mM Na₂HPO₄, pH 9.0 | 28 ± 2 | 2.9 ± 0.1 | 1.0 x 10⁵ |
| This compound | 20 mM NaHCO₃, pH 9.0 | 38 ± 4 | 1.1 ± 0.1 | 2.9 x 10⁴ |
| cis-3-Bromoacrylic acid | 20 mM NaHCO₃, pH 9.0 | 42 ± 5 | 1.3 ± 0.1 | 3.1 x 10⁴ |
Data adapted from a pre-steady-state kinetic analysis of cis-CaaD.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of this compound Dehalogenase (cis-CaaD) Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of cis-CaaD using this compound as the substrate. The assay monitors the decrease in absorbance at 224 nm, which corresponds to the hydration of the double bond in the substrate.
Materials:
-
Purified cis-CaaD enzyme
-
This compound
-
20 mM Sodium Phosphate (Na₂HPO₄) buffer, pH 9.0
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of the substrate stock solution to final concentrations ranging from 10 µM to 500 µM in the assay buffer.
-
Prepare a stock solution of purified cis-CaaD of known concentration. Dilute the enzyme in the assay buffer to a final concentration suitable for the assay (e.g., 1-5 µM).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 224 nm.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).
-
-
Assay Measurement:
-
To a 1 mL quartz cuvette, add the appropriate volume of the substrate dilution and assay buffer to a final volume of 990 µL.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the diluted cis-CaaD enzyme solution to the cuvette and mix quickly by gentle inversion.
-
Immediately start monitoring the decrease in absorbance at 224 nm for a set period (e.g., 1-5 minutes), ensuring the initial rate is linear.
-
Record the rate of change in absorbance (ΔA/min).
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction using the Beer-Lambert law: v (µM/min) = (ΔA/min) / ε * l where ε is the molar extinction coefficient of this compound at 224 nm (2900 M⁻¹cm⁻¹) and l is the path length (1 cm).
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Calculate k_cat from V_max and the enzyme concentration.
-
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Reaction of this compound dehalogenase with an allene substrate, 2,3-butadienoate: hydration via an enamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mutational analysis of the active site loop residues in this compound dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Chloroacrylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cis-3-chloroacrylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the hydrochlorination of propiolic acid. This reaction involves the addition of hydrogen chloride (HCl) across the triple bond of propiolic acid. The reaction can produce both cis- and trans-3-chloroacrylic acid isomers.
Q2: What factors influence the stereoselectivity of the hydrochlorination of propiolic acid?
The stereochemical outcome of the hydrochlorination of alkynes is influenced by the reaction mechanism. While both syn- and anti-addition pathways are possible, the formation of the cis-isomer is favored by an anti-addition mechanism. Factors that can influence the stereoselectivity include:
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which can influence the cis/trans ratio.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the stereochemical course of the reaction.
-
Catalyst: While not always necessary, the presence of certain catalysts can influence the reaction mechanism and, consequently, the stereoselectivity.
Q3: What are the potential side products in the synthesis of this compound?
Besides the desired this compound, several side products can form, reducing the overall yield and complicating purification. The primary side product is the trans-isomer, trans-3-chloroacrylic acid. Other potential byproducts include:
-
3,3-dichloropropanoic acid: Formed by the addition of a second equivalent of HCl to the initial product.
-
Polymers: Propiolic acid and acrylic acid derivatives can be prone to polymerization under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of 3-chloroacrylic acid | Incomplete reaction. | - Increase reaction time.- Ensure an adequate supply of HCl gas is bubbled through the reaction mixture.- Optimize reaction temperature. |
| Polymerization of starting material or product. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.- Maintain a lower reaction temperature. | |
| Loss of product during workup and purification. | - Optimize extraction and purification protocols.- Minimize exposure to high temperatures during solvent removal. | |
| Low cis/trans isomer ratio | Reaction conditions favoring the formation of the more stable trans-isomer. | - Conduct the reaction at a lower temperature to favor the kinetic cis-product.- Screen different solvents to find one that favors anti-addition. |
| Isomerization of the cis-product to the trans-product during purification. | - Avoid prolonged heating during purification steps.- Use milder purification techniques, such as crystallization at low temperatures. | |
| Formation of significant amounts of 3,3-dichloropropanoic acid | Excess of hydrogen chloride. | - Carefully control the stoichiometry of HCl.- Use one equivalent of HCl relative to propiolic acid. |
| Difficulty in separating cis- and trans-isomers | Similar physical properties of the isomers. | - Utilize fractional crystallization. The two isomers may have different solubilities in certain solvents, allowing for their separation by careful crystallization.- Consider preparative chromatography for small-scale separations. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydrochlorination of Propiolic Acid
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to improve yield and stereoselectivity.
Materials:
-
Propiolic acid
-
Concentrated Hydrochloric Acid
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Ice bath
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve propiolic acid in a suitable anhydrous aprotic solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C. The HCl gas can be generated by the reaction of sodium chloride with concentrated sulfuric acid or obtained from a cylinder.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots of the reaction mixture.
-
Once the reaction is complete (disappearance of the starting material), stop the flow of HCl gas.
-
Remove the solvent under reduced pressure, keeping the temperature low to prevent isomerization.
-
The crude product, a mixture of cis- and trans-3-chloroacrylic acid, can be purified by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the cis-isomer.
Note: This is a generalized procedure. The optimal solvent, temperature, and reaction time should be determined experimentally to maximize the yield of the cis-isomer.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yields in the synthesis.
Technical Support Center: Purification of cis-3-Chloroacrylic Acid
Welcome to the technical support center for the purification of cis-3-Chloroacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of the trans-isomer in the purified product.
-
Question: My final product shows contamination with trans-3-chloroacrylic acid, even after purification. How can I remove it?
-
Answer: The presence of the trans-isomer is a common challenge due to its similar chemical structure. The key to separation lies in exploiting the subtle differences in the physicochemical properties of the two isomers. The trans-isomer is generally less soluble in many organic solvents compared to the cis-isomer. This difference can be leveraged through fractional crystallization.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where the solubility of the cis-isomer is significantly higher than the trans-isomer, especially at lower temperatures. A good starting point is a non-polar solvent like petroleum ether or a mixture of solvents.
-
Controlled Crystallization: Dissolve the impure mixture in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool down slowly and undisturbed. The less soluble trans-isomer should crystallize out first.
-
Filtration: Filter the cold solution to remove the crystallized trans-isomer. The mother liquor will be enriched with the desired cis-isomer.
-
Purity Check: Analyze the mother liquor and the crystals by a suitable analytical method like 1H NMR to assess the separation efficiency.
-
Iterative Process: If necessary, the crystallization process can be repeated on the mother liquor to further increase the purity of the cis-isomer.
-
-
Issue 2: Isomerization of this compound to the trans-isomer during purification.
-
Question: I suspect that the cis-isomer is converting to the trans-isomer during my purification process. What conditions favor this isomerization and how can I prevent it?
-
Answer: Isomerization of the cis to the trans form can be induced by several factors. Understanding and controlling these can significantly improve the purity of your final product.
-
Potential Causes and Preventive Measures:
-
Heat: Elevated temperatures can promote isomerization.
-
Recommendation: Avoid prolonged heating during dissolution and solvent removal. Use the lowest possible temperature that allows for complete dissolution. When removing the solvent, use a rotary evaporator at a reduced pressure and a low-temperature water bath.
-
-
Light: Exposure to UV light can trigger photoisomerization.
-
Recommendation: Protect the sample from direct light by using amber-colored glassware or by wrapping the glassware in aluminum foil during the entire purification process.
-
-
pH: Both acidic and basic conditions can catalyze the isomerization.
-
Recommendation: Maintain a neutral pH throughout the purification process. If an acidic or basic workup is necessary during the synthesis, ensure that the product is neutralized before proceeding with purification. Avoid using strongly acidic or basic solvents or additives.
-
-
-
Issue 3: Low yield after purification.
-
Question: I am losing a significant amount of my product during the purification steps. How can I improve the yield?
-
Answer: Low recovery can be due to several factors, including product loss during transfers, co-precipitation with impurities, or suboptimal crystallization conditions.
-
Troubleshooting Steps:
-
Minimize Transfers: Each transfer of the product from one container to another can result in material loss. Plan your workflow to minimize these steps.
-
Optimize Crystallization:
-
Solvent Volume: Using an excessive amount of solvent for crystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the solid.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product along with impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath for final crystallization.
-
-
Washing the Crystals: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold fresh solvent. Using too much or warm solvent will dissolve some of your purified product.
-
Check for Decomposition: If you suspect decomposition due to harsh conditions (e.g., high temperature), analyze the mother liquor for degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Besides the trans-isomer, common impurities can arise from the starting materials and side reactions during synthesis. If prepared from acrylic acid, residual starting material or byproducts like 3,3-dichloropropionic acid could be present. The exact impurity profile will depend on the synthetic route employed.
Q2: What is the best method to assess the purity of this compound and quantify the amount of the trans-isomer?
A2: 1H NMR spectroscopy is an excellent method for both qualitative and quantitative analysis of the isomeric purity. The vinyl protons of the cis and trans isomers have distinct chemical shifts and coupling constants, allowing for their unambiguous identification and quantification by integrating the respective signals.
| Isomer | Typical 1H NMR Chemical Shift Range (Vinyl Protons) |
| This compound | Distinct signals for the two vinyl protons |
| trans-3-Chloroacrylic acid | Distinct signals for the two vinyl protons, different from the cis-isomer |
Q3: Can I use column chromatography to purify this compound?
A3: While possible, column chromatography can be challenging for separating cis and trans isomers of 3-chloroacrylic acid due to their similar polarities. It can also be a source of isomerization if the stationary phase (e.g., silica gel) is slightly acidic. If you choose to use chromatography, consider the following:
-
Stationary Phase: Use a neutral stationary phase, such as neutral alumina, to minimize the risk of isomerization.
-
Solvent System: A non-polar mobile phase with a small amount of a more polar solvent (e.g., hexane/ethyl acetate) is a good starting point. The optimal solvent system will need to be determined empirically, for example, by using thin-layer chromatography (TLC).
-
Preparative HPLC: For higher purity and better separation, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) can be a more effective, albeit more resource-intensive, option.
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is designed to separate this compound from its trans-isomer by leveraging their differential solubilities.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., petroleum ether, hexane, toluene, or mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The less soluble trans-isomer is expected to crystallize first. Subsequently, place the flask in an ice bath to maximize the crystallization of the trans-isomer.
-
First Filtration: Filter the cold solution through a Büchner funnel to collect the crystals of the trans-isomer. The filtrate (mother liquor) will be enriched in the cis-isomer.
-
Concentration and Second Crystallization: Concentrate the mother liquor by removing some of the solvent using a rotary evaporator. Allow the concentrated solution to cool slowly to induce crystallization of the cis-isomer.
-
Second Filtration: Collect the crystals of this compound by filtration.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the isomeric purity of the final product using 1H NMR spectroscopy.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for fractional crystallization.
Technical Support Center: Preventing Unwanted Polymerization of Acrylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of premature polymerization of acrylic acid and its derivatives during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my acrylic acid derivative polymerizing prematurely?
A1: Spontaneous polymerization of acrylic acid derivatives is a common issue driven by their high reactivity. The primary causes include:
-
Absence or depletion of inhibitors: Commercially available acrylic monomers contain inhibitors to prevent polymerization during transport and storage. These can be consumed over time.
-
Presence of initiators: Contaminants that can act as radical initiators (e.g., peroxides) can trigger polymerization.
-
Elevated temperatures: Heat accelerates the rate of polymerization.[1]
-
Exposure to light: UV light can initiate polymerization.
-
Presence of oxygen (for certain inhibitors): Some common inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective.[1] Conversely, for polymerization reactions, oxygen can act as an inhibitor.
-
Incompatible materials: Contact with certain metals can promote polymerization.
Q2: What are the most common inhibitors for acrylic acid derivatives and how do they work?
A2: The most common inhibitors are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ).[2] They function by scavenging free radicals that initiate the polymerization chain reaction. MEHQ is effective in the presence of oxygen, making it a good storage stabilizer. PTZ can inhibit polymerization even in the absence of oxygen and is often used during high-temperature processes like distillation.[1]
Q3: When should I remove the inhibitor from my acrylic acid derivative?
A3: Inhibitor removal is crucial before initiating a controlled polymerization reaction.[3] If the inhibitor is not removed, it will interfere with the desired polymerization process, leading to a long induction period, slow reaction rates, or complete inhibition of the reaction.[3]
Q4: How can I tell if my acrylic acid derivative has started to polymerize?
A4: Signs of polymerization include:
-
An increase in viscosity.
-
The formation of a gel or solid.
-
An exothermic reaction (increase in temperature).
-
A change in the appearance from a clear liquid to cloudy or opaque.
Q5: What are the ideal storage conditions for acrylic acid derivatives to prevent polymerization?
A5: To prevent polymerization during storage, acrylic acid derivatives should be:
-
Stored in a cool, dark place, typically between 15-25°C.
-
Kept away from direct sunlight and other sources of UV light.
-
Stored in containers made of appropriate materials such as stainless steel, glass, or polyethylene.
-
Maintained with an adequate amount of a suitable inhibitor.
-
Ensured to have a headspace of air (oxygen) if using an oxygen-dependent inhibitor like MEHQ.
Troubleshooting Guides
Issue 1: Unexpected Polymerization in Stored Monomer
| Possible Cause | Suggested Solution |
| Inhibitor depletion | Test the inhibitor concentration. If low, add more inhibitor according to the manufacturer's recommendations. |
| High storage temperature | Move the monomer to a temperature-controlled storage area (15-25°C). |
| Exposure to light | Store the monomer in an opaque or amber container in a dark location. |
| Contamination | Ensure storage containers are clean and free of any potential initiators. Do not return unused monomer to the original container. |
| Lack of Oxygen (for MEHQ) | Ensure the storage container has a headspace of air. Do not store under an inert atmosphere like nitrogen. |
Issue 2: Polymerization Fails to Initiate or is Very Slow
| Possible Cause | Suggested Solution |
| Inhibitor not removed | Follow the appropriate protocol to remove the inhibitor from the monomer before the reaction. (See Experimental Protocols section). |
| Presence of dissolved oxygen | Degas the reaction mixture using an appropriate technique such as freeze-pump-thaw or by bubbling with an inert gas. (See Experimental Protocols section). |
| Insufficient initiator | Ensure the correct amount of a suitable initiator is used. The initiator may also be old or inactive and should be replaced. |
| Low reaction temperature | Increase the reaction temperature to the optimal range for the chosen initiator. |
Quantitative Data on Inhibitors
The following table summarizes the effectiveness of various inhibitors in preventing the polymerization of acrylic acid under specific conditions. "Time to gelation" indicates the time it took for the acrylic acid to solidify, with longer times indicating better inhibition.
| Inhibitor | Concentration (ppm) | Temperature (°C) | Time to Gelation (hours) | Reference |
| None | 0 | 113 | < 1.5 | [4] |
| Phenothiazine (PTZ) | 100 | 113 | 64 | [1][4] |
| N-Benzylphenothiazine | 100 | 113 | 85.6 | [4] |
| N-(1-Phenylethyl)phenothiazine | 100 | 113 | 96.3 | [4] |
| N-(1-Phenylethyl)phenothiazine + Nitrosobenzene | 100 + 50 | 113 | > 122 | [1][4] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
This protocol describes the removal of the inhibitor MEHQ from acrylic acid derivatives using a basic alumina column.
Materials:
-
Acrylic acid derivative containing MEHQ
-
Basic alumina (activated, Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask
-
Anhydrous solvent (optional, e.g., dichloromethane)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column if it does not have a fritted disc.
-
Add the basic alumina to the column. A general rule is to use about 10g of alumina for every 100mL of monomer.
-
Gently tap the column to ensure even packing of the alumina.
-
-
Monomer Application:
-
If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Carefully pour the monomer onto the top of the alumina column.
-
-
Elution and Collection:
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-treatment:
-
The purified monomer should be used immediately as it is now highly susceptible to polymerization.
-
Do not store the inhibitor-free monomer for extended periods.
-
Protocol 2: Degassing a Reaction Mixture using the Freeze-Pump-Thaw Method
This method is highly effective for removing dissolved gases, such as oxygen, from a reaction mixture.
Materials:
-
Schlenk flask containing the reaction mixture
-
High-vacuum line (Schlenk line)
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Freeze:
-
Pump:
-
Once frozen, open the stopcock to the high-vacuum line to evacuate the headspace above the frozen mixture for 3-5 minutes.[5]
-
-
Thaw:
-
Close the stopcock to the vacuum line.
-
Remove the flask from the cold bath and allow the mixture to thaw completely at room temperature. You will see bubbles of dissolved gas escaping from the liquid into the headspace.[5]
-
-
Repeat:
-
Backfill:
-
After the final thaw, backfill the Schlenk flask with an inert gas such as argon or nitrogen. The reaction mixture is now ready for use.
-
Protocol 3: Monitoring for Residual MEHQ using UV-Vis Spectroscopy
This protocol provides a method to qualitatively check for the presence of MEHQ after a removal procedure.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Purified acrylic acid derivative
-
Inhibited acrylic acid derivative (as a positive control)
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
Prepare Samples:
-
Prepare a dilute solution of the inhibited acrylic acid derivative in the solvent to serve as a positive control.
-
Prepare a solution of the purified acrylic acid derivative at the same concentration.
-
-
Acquire Spectra:
-
Acquire a UV-Vis spectrum of the solvent as a blank.
-
Acquire the spectrum of the positive control. MEHQ has a characteristic absorbance peak.
-
Acquire the spectrum of the purified sample.
-
-
Analysis:
-
Compare the spectrum of the purified sample to the positive control. The absence or significant reduction of the characteristic MEHQ absorbance peak indicates successful removal of the inhibitor. For quantitative analysis, a calibration curve should be prepared.
-
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Simplified mechanism of polymerization inhibition.
Caption: Experimental workflow for monomer preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: cis-3-Chloroacrylic Acid Dehalogenase (CaaD)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with cis-3-chloroacrylic acid dehalogenase (CaaD).
Troubleshooting Guide
Low or no enzyme activity is a common issue encountered during experiments with CaaD. This guide provides a systematic approach to identifying and resolving the root cause of inactivation or reduced performance.
Diagram: Troubleshooting Workflow for CaaD Inactivation
Caption: A stepwise guide to troubleshooting this compound dehalogenase inactivation.
Frequently Asked Questions (FAQs)
Enzyme Activity & Stability
Q1: My purified CaaD shows significantly lower activity than expected. What are the potential causes?
A1: Several factors can contribute to low CaaD activity. Consider the following:
-
Incorrect Buffer pH: The pH of the assay buffer is critical. While the optimal pH can vary slightly, a pH around 9.0 is often used for kinetic assays.[1][2] A suboptimal pH can affect the protonation state of key catalytic residues like Pro-1, which has a pKa of approximately 9.3.[3]
-
Substrate Quality: Ensure the this compound substrate is of high purity and has not degraded. Prepare stock solutions fresh and verify their concentration.
-
Enzyme Concentration: Accurately determine the protein concentration using a reliable method such as the Waddell method.[4] Inaccurate concentration determination will lead to incorrect specific activity calculations.
-
Presence of Contaminants: Contaminants from the purification process, such as proteases or residual purification reagents (e.g., high concentrations of imidazole), can inhibit or degrade the enzyme.
-
Improper Storage: CaaD should be stored under appropriate conditions (e.g., -80°C in a suitable buffer with glycerol) to maintain its activity over time. Repeated freeze-thaw cycles should be avoided.
Q2: My CaaD activity decreases over the course of my experiment. What could be causing this instability?
A2: Time-dependent inactivation can be due to several factors:
-
Product Inhibition: The product of the dehalogenation reaction, malonate semialdehyde, can cause product inhibition, leading to a decrease in the reaction rate over time.[2]
-
Irreversible Inhibition: Certain compounds can act as irreversible inhibitors. For example, (R)-oxirane-2-carboxylate is a known irreversible inhibitor of cis-CaaD, causing covalent modification of the catalytic Pro-1 residue.[4][5][6] Similarly, the allene substrate 2,3-butadienoate can inactivate the enzyme in the presence of a reducing agent like NaBH₄.[7][8]
-
Oxidative Damage: Although not extensively documented for CaaD, exposure to oxidizing agents or reactive oxygen species in the buffer can potentially damage sensitive amino acid residues and lead to inactivation.
-
Conformational Instability: The active site of CaaD contains a flexible loop (residues 32-38) that closes over the active site upon substrate binding.[1][2] Conditions that disrupt the proper conformation of this loop or the overall enzyme structure can lead to inactivation.
Mutagenesis and Expression
Q3: I have created a site-directed mutant of a key active site residue, and the enzyme is completely inactive. Is this expected?
A3: Yes, mutation of key active site residues in CaaD can lead to a complete or significant loss of activity. The catalytic mechanism of cis-CaaD relies on a number of critical residues.[1][7]
| Residue | Proposed Role in Catalysis | Effect of Mutation |
| Pro-1 | Functions as a catalytic acid, protonating C2 of the substrate.[3][5] | Covalent modification leads to inactivation.[5][6] |
| His-28 | Involved in substrate binding and polarization through interaction with the carboxylate group.[3][5] | The H28A mutant shows reduced activity.[5] |
| Arg-70 | Binds and polarizes the substrate via the C1 carboxylate group.[3][5] | Critical for both catalysis and inactivation by certain inhibitors.[1] |
| Arg-73 | Works with Arg-70 to bind the substrate's carboxylate group.[3][5] | Crucial for substrate binding and catalysis.[1] |
| Tyr-103' | Along with Glu-114, activates a water molecule for nucleophilic attack.[3][5] | The Y103F mutant displays reduced activity.[5] |
| Glu-114 | Activates a water molecule for attack at the C3 position of the substrate.[3][5] | Mutation to glutamine results in a partially active enzyme.[4] |
Data compiled from multiple sources.[1][3][4][5][6][7]
Q4: My CaaD is expressed in an insoluble form (inclusion bodies). How can I improve its solubility?
A4: Insoluble expression is a common issue in recombinant protein production. Here are some strategies to improve the solubility of CaaD:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Use a Different Expression Host: E. coli strains like BL21-Gold(DE3) are commonly used.[4] However, other strains designed for enhanced protein folding (e.g., those co-expressing chaperones) may improve solubility.
-
Optimize Inducer Concentration: Varying the concentration of the inducer (e.g., IPTG) can modulate the rate of protein expression and potentially improve folding.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of CaaD and prevent aggregation.
-
Test Different Fusion Tags: While not explicitly detailed for CaaD in the provided context, adding a solubility-enhancing fusion tag (e.g., MBP, GST) can sometimes improve the solubility of the target protein.
Experimental Protocols
Protocol 1: Standard Kinetic Assay for CaaD Activity
This protocol is adapted from methodologies described in the literature for determining the kinetic parameters of CaaD.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Na₂HPO₄ buffer, pH 9.0.
-
Substrate Stock Solution: Prepare a 50 mM stock solution of this compound in 100 mM Na₂HPO₄ buffer, pH 9.0. The addition of the acidic substrate will lower the pH to approximately 7.[1] Prepare fresh dilutions from this stock as needed.
-
-
Assay Procedure:
-
Perform assays at a constant temperature, typically 22°C.[1]
-
In a quartz cuvette, add the assay buffer and an appropriate amount of purified CaaD enzyme. The final enzyme concentration will depend on its specific activity.
-
Initiate the reaction by adding the substrate to the cuvette. Substrate concentrations typically range from 10 µM to 200 µM to determine kinetic parameters.[1][2]
-
Immediately monitor the decrease in absorbance at 224 nm, which corresponds to the hydration of this compound (ε = 2900 M⁻¹cm⁻¹).[1]
-
Record the change in absorbance over time to calculate the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial rates from the linear portion of the absorbance vs. time plot.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and k꜋ₐₜ.
-
Protocol 2: Inactivation of CaaD with (R)-Oxirane-2-Carboxylate
This protocol describes the procedure for the irreversible inactivation of cis-CaaD.[1]
-
Incubation:
-
Incubate the purified CaaD enzyme with a 100-fold molar excess of (R)-oxirane-2-carboxylate.
-
Allow the mixture to sit overnight at room temperature to ensure complete covalent modification of Pro-1.
-
-
Removal of Excess Inhibitor:
-
After incubation, remove the excess, unreacted inhibitor using gel filtration chromatography.
-
-
Confirmation of Inactivation:
-
Assay the treated enzyme for residual activity using the standard kinetic assay (Protocol 1). A complete loss of activity is expected.
-
Optionally, analyze the modified enzyme using electrospray ionization mass spectrometry (ESI-MS). An increase in molecular mass of 88 Da, corresponding to the addition of a 2-hydroxypropanoate adduct, confirms the covalent modification.[1]
-
References
- 1. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Mechanism of this compound Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Crystal structures of native and inactivated this compound dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mutational analysis of the active site loop residues in this compound dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of this compound Dehalogenase with an Allene Substrate, 2,3-Butadienoate: Hydration Via an Enamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for cis-3-Chloroacrylic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of cis-3-chloroacrylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound and its esters?
A1: this compound and its esters are typically synthesized through the halogenation and subsequent elimination or rearrangement reactions of various precursors. One common approach involves the chlorination of propiolic acid or its esters, followed by a stereoselective reduction or isomerization to favor the cis isomer. Another method is the dehydrochlorination of 2,3-dichloropropionic acid or its esters. The choice of reagents and reaction conditions is crucial for achieving high stereoselectivity.
Q2: How can I minimize the formation of the trans-isomer during the synthesis of this compound derivatives?
A2: Minimizing the formation of the trans-isomer is a critical challenge. The choice of solvent and base can significantly influence the stereochemical outcome. For dehydrochlorination reactions, sterically hindered bases may favor the formation of the cis isomer. Additionally, lower reaction temperatures can help to reduce the extent of isomerization. In some cases, photochemical isomerization can be employed to convert the undesired trans-isomer to the cis-form.
Q3: What are the key considerations for performing palladium-catalyzed cross-coupling reactions with this compound derivatives?
A3: For palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, several factors are critical. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, P(t-Bu)₃), base (e.g., K₂CO₃, Et₃N), and solvent (e.g., THF, DMF, toluene) all play a significant role.[1] For Suzuki couplings, activation of the boronic acid with a base is necessary to facilitate transmetalation.[2] In Heck reactions, the formation of palladium black, an inactive form of the catalyst, can be an issue and may be mitigated by optimizing the ligand, temperature, and using an inert atmosphere.[3] For Sonogashira couplings, a common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser-Hay coupling), which can be minimized by using copper-free conditions or by careful control of the reaction atmosphere.[4]
Q4: How can I efficiently synthesize cis-3-chloroacrylamides?
A4: cis-3-Chloroacrylamides are typically prepared by reacting cis-3-chloroacryloyl chloride with a primary or secondary amine.[5] The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated.[6] It is important to control the reaction temperature, as the reaction can be vigorous. The acryloyl chloride can be synthesized from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7]
Troubleshooting Guides
Synthesis of this compound Esters
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions (e.g., polymerization). - Loss of product during workup/purification. | - Monitor the reaction progress by TLC or GC. - Add a polymerization inhibitor (e.g., hydroquinone). - Optimize extraction and chromatography conditions. |
| Formation of trans-isomer | - Isomerization under reaction conditions. - Non-stereoselective reaction pathway. | - Use a less polar solvent. - Employ a sterically hindered base. - Lower the reaction temperature. |
| Difficulty in Purification | - Co-elution of cis and trans isomers. - Presence of polymeric byproducts. | - Use a different chromatography solvent system or a specialized column for isomer separation. - Precipitate the polymer by adding a non-solvent. |
Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (palladium black formation).[3] - Inappropriate ligand or ligand-to-metal ratio. - Insufficiently active halide or boronic acid. - Presence of oxygen in the reaction. | - Use fresh, high-quality palladium catalyst and ligands. - Screen different phosphine ligands (e.g., bulky, electron-rich ligands).[8] - Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).[3] |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen. | - Thoroughly degas the solvent and reagents. |
| Homocoupling of Alkyne (Sonogashira) | - Copper-catalyzed Glaser-Hay coupling.[4] | - Use copper-free Sonogashira conditions. - Exclude air from the reaction mixture. |
| Formation of Double Bond Isomers (Heck) | - Reversible β-hydride elimination.[9] | - Add a base or silver salts to promote reductive elimination.[9] |
Experimental Protocols
General Procedure for Fischer Esterification of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent, typically in large excess), add a catalytic amount of a strong acid (e.g., H₂SO₄, 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling of a this compound Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the this compound ester (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Acrylic Acid with Methanol
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion (%) |
| H₂SO₄ | 60 | 1:2 | 6 | ~70 |
| p-TSA | 60 | 1:2 | 6 | ~65 |
| Cenosphere (Solid Acid) | 60 | 1:2 | 6 | ~40 |
| None | 60 | 1:2 | 6 | <10 |
This data is based on a comparative study of the esterification of acrylic acid and provides a general trend.[10] Actual results with this compound may vary.
Table 2: Effect of Ligands on Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | 1 (Biaryl Phosphacycle) | K₃PO₄ | Toluene | 100 | 97 |
| Pd(OAc)₂ | 2 (Biaryl Phosphacycle) | K₃PO₄ | Toluene | 100 | 95 |
| Pd(OAc)₂ | 7 (Dialkylbiaryl Phosphine) | K₃PO₄ | Toluene | 100 | 44 |
This table illustrates the significant impact of ligand choice on the yield of Suzuki-Miyaura reactions involving aryl chlorides.[11] Ligands 1 and 2 are specialized biaryl phosphacyclic ligands.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a this compound derivative.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-3-Chloroacrylic Acid
Welcome to the technical support center for the synthesis of cis-3-Chloroacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the hydrochlorination of propiolic acid and the reduction of mucochloric acid. Each method has its own set of advantages and potential side reactions.
Q2: What are the typical side products I should expect?
A2: Depending on the synthetic route, common side products include the trans-isomer (trans-3-chloroacrylic acid), 3,3-dichloropropionic acid (from double addition in the hydrochlorination route), and potentially over-reduced or rearranged products from the mucochloric acid route. Polymerization of the acrylic acid product can also occur.
Q3: My yield is consistently low. What are the likely causes?
A3: Low yields can result from several factors, including incomplete reaction, formation of side products, isomerization of the desired cis-isomer to the more stable trans-isomer, and product loss during workup and purification. Refer to the troubleshooting guides below for more specific advice based on your synthetic method.
Q4: How can I minimize the formation of the trans-isomer?
A4: Isomerization to the trans-isomer is often promoted by heat and acidic or basic conditions. To minimize its formation, it is crucial to carefully control the reaction temperature and duration. Rapid workup and purification under mild conditions are also recommended.
Q5: What are the recommended purification methods for this compound?
A5: Recrystallization is a common and effective method for purifying this compound and removing the trans-isomer and other impurities. The choice of solvent is critical for efficient separation. Column chromatography can also be employed for smaller-scale purifications.
Troubleshooting Guides
Route 1: Hydrochlorination of Propiolic Acid
This method involves the direct addition of hydrochloric acid (HCl) across the triple bond of propiolic acid. While seemingly straightforward, controlling the stereoselectivity and preventing over-addition are key challenges.
Caption: A generalized workflow for the synthesis of this compound from mucochloric acid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Over-reduction of the starting material or product.- Incomplete reaction.- Formation of unidentified byproducts. | - Use a milder reducing agent or a stoichiometric amount of a stronger one.- Carefully control the reaction temperature and time.- Optimize the reaction conditions on a small scale before proceeding to a larger scale. |
| Formation of Multiple Products | - Non-selective reduction of the various functional groups in mucochloric acid. | - Screen different reducing agents and solvent systems to improve selectivity.- Protect other functional groups if necessary, although this adds steps to the synthesis. |
| Product Degradation | - The product may be unstable under the reaction or workup conditions. | - Perform the reaction at a lower temperature.- Use a buffered solution for the workup to maintain a stable pH.- Minimize the time the product is in solution before isolation. |
Experimental Protocol: Reduction of Mucochloric Acid (General Procedure)
Note: Specific reducing agents and conditions are often proprietary or require careful optimization. The following is a general guideline.
-
Reaction Setup: In a fume hood, dissolve mucochloric acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add a solution of the chosen reducing agent (e.g., a borohydride derivative or a catalytic hydrogenation setup).
-
Reaction Monitoring: Follow the reaction progress using TLC, LC-MS, or GC-MS to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of a suitable reagent (e.g., water or a dilute acid).
-
Workup and Extraction: Adjust the pH of the aqueous solution and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Data Summary
The following table summarizes hypothetical quantitative data for the two synthetic routes to provide a basis for comparison. Actual results will vary based on specific experimental conditions.
| Parameter | Route 1: Hydrochlorination of Propiolic Acid | Route 2: Reduction of Mucochloric Acid |
| Typical Yield | 60-80% | 50-70% |
| Purity before Purification | 70-90% (cis-isomer) | 60-85% |
| Major Impurities | trans-3-Chloroacrylic acid (5-20%)3,3-Dichloropropionic acid (1-10%) | Over-reduced products, starting material |
| Reaction Temperature | 0-25 °C | -10 to 25 °C |
| Reaction Time | 1-4 hours | 2-8 hours |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental work should be conducted in a suitably equipped laboratory, following all necessary safety precautions. The specific reaction conditions, yields, and impurity profiles can vary significantly based on the reagents, equipment, and procedures used. It is highly recommended to perform small-scale optimization experiments before scaling up any chemical synthesis.
Technical Support Center: Purification of cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) Mutants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and its mutants.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the expression, purification, and handling of cis-CaaD mutants.
Expression and Lysate Preparation
-
Q1: My E. coli culture expressing the cis-CaaD mutant shows poor growth after induction. What could be the reason?
-
A1: Poor growth post-induction can be due to the toxicity of the expressed mutant protein to the E. coli host. Consider the following troubleshooting steps:
-
Lower the induction temperature to 18-25°C and extend the induction time.
-
Reduce the concentration of the inducer (e.g., IPTG).
-
Use a weaker promoter or a lower copy number plasmid for expression.
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Switch to a different E. coli expression strain, such as one engineered to handle toxic proteins.
-
-
-
Q2: A significant portion of my cis-CaaD mutant is found in the insoluble fraction (inclusion bodies) after cell lysis. How can I improve its solubility?
-
A2: Inclusion body formation is a common issue with recombinant protein expression. To improve the solubility of your cis-CaaD mutant, you can:
-
Optimize expression conditions by lowering the temperature (16-20°C) and inducer concentration.
-
Co-express molecular chaperones to assist in proper protein folding.
-
Test different lysis buffers with varying pH, salt concentrations, or additives like glycerol or non-detergent sulfobetaines.
-
If direct solubilization fails, you may need to resort to denaturation of the inclusion bodies with agents like urea or guanidinium chloride, followed by a refolding protocol.
-
-
Protein Purification
-
Q3: My cis-CaaD mutant does not bind to the DEAE-Sepharose anion-exchange column. What should I check?
-
A3: Failure to bind to an anion-exchange column like DEAE-Sepharose can be due to several factors:
-
Incorrect Buffer pH: Ensure the pH of your lysis and column equilibration buffer is at least one pH unit above the theoretical isoelectric point (pI) of your mutant protein. The wild-type cis-CaaD has a theoretical pI that allows binding to DEAE at a pH of 8.0. However, your mutation might have altered the pI.
-
High Salt Concentration: Check the ionic strength of your lysate. High salt concentrations will prevent the protein from binding to the ion-exchange resin. Ensure the conductivity of your lysate is comparable to the equilibration buffer. If necessary, desalt your lysate using dialysis or a desalting column.
-
Protein Aggregation: The mutant protein may be aggregated, masking the charged residues necessary for binding. Analyze a sample by native PAGE or size-exclusion chromatography to assess its aggregation state.
-
-
-
Q4: The final yield of my purified cis-CaaD mutant is very low. How can I improve it?
-
A4: Low protein yield can stem from issues at various stages of the purification process.[1][2] Consider these points:
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Expression Levels: First, confirm that the protein is being expressed well by analyzing a sample of the crude lysate by SDS-PAGE. If expression is low, refer to the troubleshooting points for expression.
-
Proteolysis: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.
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Purification Steps: Minimize the number of purification steps to reduce protein loss at each stage.
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Buffer Stability: Ensure your purification buffers are optimized for the stability of your mutant. Some mutations can make the protein less stable. Consider adding stabilizing agents like glycerol (5-10%), or low concentrations of EDTA if you suspect metal-dependent proteases.
-
-
Enzyme Activity and Stability
-
Q5: My purified cis-CaaD mutant shows significantly lower or no activity compared to the wild-type. What does this indicate?
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A5: A loss of activity is often the intended or unintended consequence of a mutation.
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Active Site Mutations: If the mutation is in a known active site residue (e.g., Pro-1, Arg-70, Arg-73, Glu-114), a significant decrease or complete loss of activity is expected.[3][4] For instance, mutating key catalytic residues can drastically reduce the enzyme's turnover number (kcat).[1]
-
Structural Perturbations: Mutations outside the active site can still impact activity by causing misfolding or altering the protein's dynamics, which can indirectly affect substrate binding or catalysis.
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Improper Folding: The purified protein might be misfolded. Try different refolding strategies if the protein was purified from inclusion bodies.
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Cofactor/Ion Dependence: While cis-CaaD is cofactor-independent, ensure no essential ions for stability have been inadvertently chelated during purification.
-
-
-
Q6: The activity of my purified mutant decreases over time, even when stored at 4°C. How can I improve its stability?
-
A6: Some mutations can decrease the overall stability of the protein. To improve the stability of your purified mutant:
-
Storage Buffer: Optimize the storage buffer. This can include adjusting the pH, and adding stabilizing agents like glycerol (10-50%), or bovine serum albumin (BSA) at low concentrations.
-
Aliquot and Freeze: For long-term storage, it is best to flash-freeze small aliquots of the purified enzyme in a suitable storage buffer and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Concentration Effects: Some proteins are more stable at higher concentrations. Try to store your protein at a concentration of at least 1 mg/mL.
-
-
Quantitative Data on cis-CaaD Mutant Purification
The following table summarizes purification and kinetic data for the wild-type cis-CaaD and some of its mutants, compiled from various studies. This allows for a comparative analysis of the effects of specific mutations.
| Enzyme | Mutation | Typical Yield (mg/L of culture) | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Wild-type cis-CaaD | - | ~100 | 1.8 ± 0.2 | 34 ± 8 | 5.3 x 104 | [1] |
| R117A | Arg-117 → Ala | ~100 | 0.4 ± 0.1 | 15 ± 3 | 2.6 x 104 | [1] |
| T34A | Thr-34 → Ala | Not explicitly stated | ~11-fold decrease in kcat/Km | ~4-fold increase | Not explicitly stated | [5] |
| H28A | His-28 → Ala | Not explicitly stated | Reduced activity | Not explicitly stated | Not explicitly stated | [4] |
| Y103F | Tyr-103 → Phe | Not explicitly stated | Reduced activity | Not explicitly stated | Not explicitly stated | [4] |
Experimental Protocols
1. Expression and Purification of cis-CaaD Mutants
This protocol is adapted from the purification of the wild-type cis-CaaD and its R117A mutant.[1]
-
Cell Growth and Induction:
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Transform E. coli BL21(DE3) cells with the expression vector containing the gene for the cis-CaaD mutant.
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Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
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Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
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Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C for potentially better solubility.
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Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ~8 mL of Lysis Buffer (10 mM Na2HPO4, pH 8.0).
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Lyse the cells by sonication on ice. Use short bursts to avoid overheating the sample.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Anion-Exchange Chromatography:
-
Equilibrate a DEAE-Sepharose column (e.g., 10 cm x 1.0 cm) with Lysis Buffer.
-
Load the supernatant from the cell lysis step onto the equilibrated column.
-
Wash the column with 2-3 column volumes of Lysis Buffer to remove unbound proteins.
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Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl in Lysis Buffer).
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Collect fractions and analyze them by SDS-PAGE to identify those containing the purified cis-CaaD mutant.
-
-
Concentration and Storage:
-
Pool the fractions containing the pure protein.
-
Concentrate the protein to a suitable concentration (e.g., ~5 mg/mL) using an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Filter the concentrated protein through a 0.2 µm filter.
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Store the purified protein at 4°C for short-term use or flash-freeze in aliquots with 10% glycerol for long-term storage at -80°C.
-
2. cis-CaaD Activity Assay
The activity of cis-CaaD and its mutants can be determined by monitoring the decrease in absorbance at 224 nm, which corresponds to the hydration of this compound.[1]
-
Reagents:
-
Assay Buffer: 20 mM Na2HPO4, pH 9.0.
-
Substrate Stock Solution: 50 mM this compound in 100 mM Na2HPO4, pH adjusted to ~7.0. Prepare fresh dilutions as needed.
-
-
Procedure:
-
Dilute the purified enzyme to a suitable concentration in Assay Buffer. The final enzyme concentration in the cuvette will depend on the activity of the mutant.
-
Add 1 mL of the diluted enzyme solution to a quartz cuvette.
-
Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette to achieve the desired final substrate concentration (e.g., ranging from 10 to 200 µM).
-
Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 224 nm at 22°C using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of this compound (ε = 2900 M-1cm-1).[1]
-
Determine the kinetic parameters (Km and kcat) by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualized Workflows and Relationships
Experimental Workflow for cis-CaaD Mutant Purification
Caption: A flowchart of the key steps in the expression and purification of cis-CaaD mutants.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low yields of purified cis-CaaD mutants.
References
- 1. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mutational Analysis of Active Site Residues in trans-3-Chloroacrylic Acid Dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of native and inactivated this compound dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mutational Analysis of the Active Site Loop Residues in this compound Dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with cis-3-Chloroacrylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with cis-3-Chloroacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a light beige crystalline powder. As a carboxylic acid, it is generally soluble in polar solvents such as water and alcohols due to the hydrogen bonding capacity of its carboxylic acid group. However, the presence of the chloropropene group introduces some hydrophobic character, which can limit its solubility in highly polar solvents. Its solubility is also known to increase with temperature.
Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What are the likely causes?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
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Concentration: The concentration of the acid in your solution may have exceeded its solubility limit at the experimental temperature.
-
pH: The pH of your buffer may be too low. As a carboxylic acid, the protonated (less soluble) form will dominate at pH values below its pKa.
-
Temperature: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of organic molecules through the "salting-out" effect.
Q3: How can I increase the solubility of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will lead to its deprotonation, forming the more soluble carboxylate salt.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, can significantly improve solubility.[1]
-
Temperature Control: Gently warming the solution can help dissolve more of the compound. However, be mindful of the temperature stability of other components in your experiment.
-
Formulation Strategies: For more complex applications, techniques like the use of surfactants or creating solid dispersions can be considered to improve solubility and dissolution rate.[2][3][4]
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Concentration Exceeds Solubility Limit | 1. Review the concentration of this compound in your protocol. 2. If possible, reduce the concentration to be within the known or estimated solubility range for the solvent system. 3. Perform a serial dilution to find the maximum soluble concentration under your experimental conditions. | The compound remains fully dissolved at the adjusted, lower concentration. |
| Low pH of the Aqueous Buffer | 1. Measure the pH of your experimental buffer. 2. Adjust the pH to be 1-2 units above the pKa of this compound (approximately 3.5-4.5) using a suitable base (e.g., NaOH). 3. Monitor for dissolution of the precipitate after pH adjustment. | The precipitate dissolves as the more soluble carboxylate salt is formed. |
| Low Temperature | 1. Gently warm the solution in a water bath while stirring. 2. Maintain a slightly elevated temperature during the experiment, if permissible by the experimental protocol and stability of other reagents. | The precipitate dissolves at the higher temperature. |
| Inappropriate Solvent | 1. If using a purely aqueous system, consider the addition of a co-solvent. 2. Prepare a stock solution of this compound in a small volume of a highly polar organic solvent like DMSO. 3. Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation. | The compound dissolves in the co-solvent system. |
Data Presentation
Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | > 100 | Solubility is pH-dependent and increases with temperature. |
| Ethanol | > 100 | Generally highly soluble in alcohols. |
| Methanol | > 100 | Generally highly soluble in alcohols. |
| Dimethyl Sulfoxide (DMSO) | > 100 | A good solvent for many organic compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
Objective: To prepare a clear, stable aqueous solution of this compound for use in biological assays.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Weigh the desired amount of this compound.
-
Add the acid to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Stir the mixture at room temperature. The acid may not fully dissolve at this stage.
-
Slowly add 1 M NaOH dropwise while monitoring the pH of the solution with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is approximately 1-2 units above its pKa (a target pH of 5-6 is a good starting point).
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
Objective: To prepare a solution of this compound for experiments where a higher concentration is required than achievable in a purely aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous experimental buffer
-
Vortex mixer
-
Micropipettes
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 100 mg of the acid in 1 mL of DMSO.
-
Ensure the stock solution is clear and all the solid has dissolved. Gentle warming may be applied if necessary.
-
To prepare the final experimental solution, add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vigorously vortexing.
-
Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <1% v/v for cell-based assays).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is too high for that specific co-solvent/buffer ratio.
Visualizations
Bacterial Degradation Pathway of 1,3-Dichloropropene
Caption: Bacterial catabolic pathway of 1,3-Dichloropropene.
Troubleshooting Logic for this compound Solubility
References
- 1. wjbphs.com [wjbphs.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Cis-3-Chloroacrylic Acid for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing cis-3-chloroacrylic acid, ensuring its stability during long-term storage is critical for experimental reproducibility and the integrity of research outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stabilization of this compound.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Degradation or polymerization. | Discard the sample as its purity is compromised. For future storage, add a polymerization inhibitor and store under inert gas. |
| Change in Physical State (e.g., clumping, liquid formation) | Hygroscopic water absorption or polymerization. | Ensure the storage container is tightly sealed. Store in a desiccator. Consider adding a polymerization inhibitor. |
| Inconsistent Experimental Results | Degradation of the starting material. | Verify the purity of the this compound before use. If degradation is suspected, purify the compound or use a freshly opened batch. Implement recommended storage conditions. |
| Precipitate Formation in Solution | Polymerization or reaction with the solvent. | Filter the solution before use. For future preparations, use a high-purity, dry solvent and consider adding a stabilizer. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound is susceptible to several degradation pathways:
-
Polymerization: Like other acrylic acid derivatives, it can undergo spontaneous, free-radical polymerization, especially when exposed to heat or light.[1][2][3] This is a significant concern for long-term storage.
-
Isomerization: Exposure to ultraviolet light can potentially cause isomerization from the cis to the trans isomer.
-
Dehydrohalogenation: In the presence of bases, elimination of hydrogen chloride (HCl) can occur, leading to the formation of propiolic acid.[4][5]
-
Hydrolysis: While the uncatalyzed hydrolysis to malonate semialdehyde is very slow, it is a potential long-term degradation route, particularly if moisture is present.[6]
2. What are the optimal storage conditions for this compound?
To minimize degradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C ("Keep Cold")[7] | Reduces the rate of chemical reactions, including polymerization and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber vial or stored in the dark | Protects against light-induced polymerization and isomerization. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. Avoids mild steel and galvanized steel.[8] |
| pH | Store as the free acid | The protonated form is generally more stable than the carboxylate salt, which is more susceptible to certain degradation pathways. |
3. What stabilizers can be used for long-term storage?
While specific data for this compound is limited, stabilizers commonly used for acrylic acid and its derivatives are recommended to inhibit polymerization.[1][3]
| Stabilizer | Typical Concentration (w/w) | Mechanism of Action |
| Hydroquinone monomethyl ether (MeHQ) | 100 - 1000 ppm | Free-radical scavenger (requires oxygen to be effective). |
| Phenothiazine (PTZ) | 100 - 500 ppm | Free-radical scavenger, effective in both the presence and absence of oxygen.[1] |
| Hydroquinone | 200 - 1000 ppm | Free-radical scavenger. |
| p-Tertiary butyl catechol (TBC) | 100 - 500 ppm | Free-radical scavenger. |
Note: The optimal stabilizer and concentration should be determined empirically for your specific application to ensure compatibility and efficacy.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 1 M stock solution in a non-aqueous solvent, stabilized for long-term storage.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., MeHQ)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound and the selected stabilizer into an amber glass vial.
-
Add the anhydrous solvent to achieve the final desired concentration.
-
Gently swirl or sonicate the vial until all solids are completely dissolved.
-
Sparge the solution with a gentle stream of inert gas for 5-10 minutes to remove dissolved oxygen.
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Label the vial clearly with the contents, concentration, date, and storage conditions.
-
Store the vial at -20°C in a dark location.
Protocol 2: Monitoring the Stability of this compound
Regularly assessing the purity of the stored compound is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Materials:
-
Stored sample of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid)
-
Reference standard of pure this compound
Procedure:
-
Prepare a standard solution of freshly sourced, high-purity this compound.
-
Prepare a sample solution from your stored stock.
-
Analyze both the standard and the stored sample by HPLC.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the stored sample indicates degradation.
-
Quantify the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components. A significant decrease in purity (>5%) may warrant discarding the stock.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. Reaction Mechanism of this compound Dehalogenase - A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
common impurities in commercial cis-3-Chloroacrylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial cis-3-chloroacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades of this compound generally have a purity of 98% or higher.[1][2] The remaining percentage consists of various impurities that can arise from the manufacturing process.
Q2: What are the most common impurities I should be aware of in my experiments?
A2: The most prevalent impurity is the geometric isomer, trans-3-chloroacrylic acid. Other potential impurities include unreacted starting materials, byproducts from the synthesis, and residual solvents.
Q3: How can these impurities affect my downstream applications?
A3: The presence of impurities can have several adverse effects on research and development:
-
Altered Reactivity: The trans-isomer and other structurally related impurities may exhibit different reaction kinetics and regioselectivity, leading to unexpected side products or lower yields of the desired product.
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the molar concentration of this compound, affecting stoichiometric calculations in subsequent reactions.
-
Biological Activity: In drug development, even small amounts of impurities can have unintended pharmacological or toxicological effects, necessitating their careful monitoring and control.
-
Analytical Interference: Impurities can co-elute with the main component or other analytes in chromatographic methods, leading to inaccurate analytical results.
Q4: My lot of this compound has a slight yellow tint. Is this a cause for concern?
A4: While pure this compound is typically a white to off-white solid, a yellowish discoloration can indicate the presence of trace impurities, potentially from side reactions during synthesis or degradation over time. It is advisable to re-analyze the purity of the material before use, especially for sensitive applications.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Presence of the trans-isomer or other reactive impurities. | 1. Confirm Purity: Analyze the starting material using ¹H NMR, GC, or HPLC to identify and quantify impurities. 2. Purification: If significant impurities are detected, consider recrystallization or chromatographic purification of the this compound. 3. Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction based on the determined purity of the starting material. |
| Difficulty in achieving desired product stereochemistry. | Contamination with trans-3-chloroacrylic acid. | The trans-isomer can lead to the formation of the undesired stereoisomer in your product. Use analytical techniques like ¹H NMR to quantify the level of the trans-isomer and determine if it is within an acceptable range for your synthesis. |
| Non-reproducible analytical results (e.g., in chromatography). | Co-elution of impurities with the analyte of interest. | Modify your analytical method (e.g., change the column, mobile phase, or temperature program) to achieve better separation of the main component from its impurities. |
| Material appears discolored or has an unusual odor. | Presence of degradation products or residual solvents from synthesis. | Assess the purity of the material. If significant degradation is suspected, it is recommended to use a fresh lot of the reagent. |
Potential Impurities in Commercial this compound
The following table summarizes the most probable impurities found in commercial this compound, their likely sources, and typical analytical techniques for their identification and quantification.
| Impurity Name | Structure | CAS Number | Typical Concentration Range | Potential Source | Recommended Analytical Technique |
| trans-3-Chloroacrylic acid | ClCH=CHCOOH (trans) | 2345-61-1 | 0.1 - 2.0% | Isomerization during synthesis or storage. | ¹H NMR, HPLC, GC-MS |
| 2-Chloroacrylic acid | CH₂=C(Cl)COOH | 598-79-8 | < 0.5% | Byproduct of chlorination reactions. | GC-MS, ¹H NMR |
| Dichloroacrylic acids | C₃H₂Cl₂O₂ | Various | < 0.2% | Over-chlorination during synthesis. | GC-MS |
| Propiolic acid | HC≡CCOOH | 471-25-0 | < 0.1% | Unreacted starting material. | HPLC, GC-MS |
| Acrylic acid | CH₂=CHCOOH | 79-10-7 | < 0.1% | Unreacted starting material. | HPLC, GC-MS |
| Residual Solvents | e.g., Toluene, Dichloromethane | Various | Variable | Carryover from synthesis and purification. | ¹H NMR, GC-Headspace |
Experimental Protocols
Quantification of trans-Isomer by ¹H NMR Spectroscopy
Methodology: The vinylic protons of the cis and trans isomers of 3-chloroacrylic acid exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum. The relative integration of these signals allows for the quantification of the isomeric ratio.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard proton experiment
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 16 or more for good signal-to-noise
-
-
Data Analysis:
-
Identify the characteristic signals for the cis and trans isomers. The coupling constant (J-value) for the vinylic protons is a key differentiator:
-
cis-isomer: J ≈ 8-10 Hz
-
trans-isomer: J ≈ 13-15 Hz
-
-
Integrate the corresponding peaks for both isomers.
-
Calculate the percentage of the trans-isomer using the following formula: % trans-isomer = [Integral(trans) / (Integral(cis) + Integral(trans))] * 100
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology: GC-MS is a powerful technique for separating and identifying volatile impurities. For acidic compounds like chloroacrylic acid, derivatization to a more volatile ester form (e.g., methyl or silyl ester) is often necessary.
-
Derivatization (Esterification):
-
To a solution of ~5 mg of this compound in 1 mL of a suitable solvent (e.g., methanol-free dichloromethane), add an esterifying agent (e.g., diazomethane solution or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.
-
Alternatively, heat the sample in a solution of 2% H₂SO₄ in methanol.
-
Quench any excess derivatizing agent and dilute the sample to a suitable concentration for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: Split or splitless injection depending on the expected impurity concentration.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal standard and creating a calibration curve.
Separation of Isomers by High-Performance Liquid Chromatography (HPLC)
Methodology: Reversed-phase HPLC with UV detection is a common method for the analysis of acrylic acid and its derivatives.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 210-230 nm).
-
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The cis and trans isomers will have different retention times. Quantification is achieved by comparing the peak areas to a calibration curve prepared from a certified reference standard of the trans-isomer.
Potential Sources of Impurities in this compound Synthesis
Caption: Logical workflow of potential impurity sources.
References
Validation & Comparative
A Comparative Guide to cis- and trans-3-Chloroacrylic Acid for Researchers
An objective analysis of the isomeric properties, reactivity, and biological significance of cis- and trans-3-chloroacrylic acid, tailored for professionals in research and drug development.
The geometric isomers of 3-chloroacrylic acid, cis-3-chloroacrylic acid and trans-3-chloroacrylic acid, serve as valuable building blocks in organic synthesis and are key metabolites in the biodegradation of certain environmental pollutants. While sharing the same molecular formula, their distinct spatial arrangements of atoms result in different physical, chemical, and biological properties. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to aid researchers in their selection and application.
Physicochemical Properties: A Tale of Two Isomers
The difference in the geometric configuration of cis- and trans-3-chloroacrylic acid directly influences their physical properties. The trans isomer generally exhibits a higher melting point and boiling point, which can be attributed to its more linear structure allowing for more efficient crystal packing and stronger intermolecular forces in the solid and liquid states. In contrast, the bent shape of the cis isomer leads to less effective packing.
In terms of acidity, the cis isomer is slightly more acidic, as indicated by its lower pKa value. This can be attributed to the proximity of the chlorine and carboxylic acid groups, which can influence the electronic environment of the carboxyl proton.
| Property | This compound | trans-3-Chloroacrylic Acid |
| Molecular Formula | C₃H₃ClO₂ | C₃H₃ClO₂ |
| Molecular Weight | 106.51 g/mol | 106.51 g/mol |
| Melting Point | 57-64 °C | 80-86 °C[1] |
| Boiling Point | Not readily available | 192.3 °C at 760 mmHg[2] |
| pKa (at 18 °C) | 3.32[3] | 3.65[4] |
| Appearance | White to cream crystals or powder | White to cream/light gray to beige-gray crystals or powder[1][4] |
| Solubility in Water | Data not available | Soluble[4][5] |
Stability and Reactivity: A Subtle Distinction
In acyclic systems, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance between substituent groups. This principle holds for 3-chloroacrylic acid, with the trans isomer being the more thermodynamically stable of the two.
The reactivity of these isomers is of significant interest, particularly in the context of nucleophilic attack. As α,β-unsaturated carboxylic acids, they are susceptible to Michael addition reactions. The electrophilicity of the β-carbon is influenced by the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group. While direct comparative studies on their non-enzymatic reactivity are limited, it is known that acrylic acid itself can react with biological nucleophiles[6]. The presence of the chlorine atom in the 3-position is expected to further activate the double bond towards nucleophilic attack.
In a biological context, the reactivity of these isomers is highly specific, as they are substrates for different enzymes.
Biological Significance: Isomer-Specific Enzymatic Degradation
Both cis- and trans-3-chloroacrylic acid are notable as intermediates in the bacterial degradation of the soil fumigant 1,3-dichloropropene[7][8][9]. Soil microbes have evolved distinct enzymatic pathways to handle each isomer, highlighting the stereospecificity of biological reactions.
-
This compound is a substrate for the enzyme this compound dehalogenase (cis-CaaD).
-
trans-3-Chloroacrylic acid is a substrate for the enzyme trans-3-chloroacrylic acid dehalogenase (CaaD).
These enzymes catalyze the hydrolytic dehalogenation of their respective substrates to form malonate semialdehyde, which can then enter central metabolic pathways[7]. This isomer-specific degradation is a crucial step in the detoxification of 1,3-dichloropropene in the environment.
Caption: Bacterial degradation pathways for cis- and trans-1,3-dichloropropene.
Experimental Protocols
Synthesis of 3-Chloroacrylic Acids
Detailed, high-yield synthetic procedures for both isomers are often proprietary or found in specialized literature. However, general approaches involve the chlorination and subsequent elimination reactions of appropriate precursors. For instance, the synthesis of related compounds like 3-chloropropionic acid can be achieved by the hydrochlorination of acrylic acid[10]. The synthesis of trans-3-chloro-β-lactams from imines and chloroacetyl chloride has also been reported, which may offer methodological insights[11]. Researchers should consult specialized synthetic organic chemistry literature for detailed and optimized protocols.
Enzymatic Assay for this compound Dehalogenase (cis-CaaD)
The activity of cis-CaaD can be monitored spectrophotometrically by following the decrease in absorbance at 224 nm, which corresponds to the hydration of this compound (ε = 2900 M⁻¹ cm⁻¹).
Materials:
-
20 mM Na₂HPO₄ buffer, pH 9.0
-
This compound stock solutions (e.g., 5 mM and 50 mM)
-
Purified cis-CaaD enzyme
Procedure:
-
Dilute the cis-CaaD enzyme to a final concentration of approximately 1.24 µM in 20 mM Na₂HPO₄ buffer (pH 9.0).
-
Incubate the enzyme solution at 22 °C for 60 minutes.
-
Transfer 1 mL of the enzyme solution to a cuvette.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final substrate concentration in the range of 10 to 50 µM.
-
Immediately monitor the decrease in absorbance at 224 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Caption: Workflow for the enzymatic assay of this compound dehalogenase.
Conclusion
The choice between cis- and trans-3-chloroacrylic acid for research and development purposes will depend on the specific application. The trans isomer offers greater thermal stability, while the cis isomer is slightly more acidic. Their most significant distinguishing feature in a biological context is their highly specific enzymatic degradation pathways. This guide provides a foundational understanding of their properties and behaviors, which should be supplemented with further targeted research for specific experimental designs.
References
- 1. A15527.MD [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. TRANS-3-CHLOROACRYLIC ACID | 2345-61-1 [chemicalbook.com]
- 5. trans-3-Chloroacrylic acid, 99% | Fisher Scientific [fishersci.ca]
- 6. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 10. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of cis- and trans-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis-3-chloroacrylic acid and trans-3-chloroacrylic acid. Understanding the distinct reactivity profiles of these geometric isomers is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document summarizes key differences in their reactivity, supported by theoretical principles and available experimental context, and provides detailed experimental protocols for further investigation.
Introduction to Geometric Isomers and Reactivity
Cis- and trans-3-chloroacrylic acid are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. In the cis isomer, the chlorine atom and the carboxylic acid group are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This structural difference leads to significant variations in their physical properties and chemical reactivity, primarily due to differences in steric hindrance and electronic effects.
Comparative Reactivity Analysis
The reactivity of these isomers can be broadly categorized into enzymatic and non-enzymatic reactions. While enzymatic reactions often exhibit high specificity, non-enzymatic reactions provide fundamental insights into their intrinsic chemical behavior.
Enzymatic Dehalogenation
In biological systems, the detoxification of 1,3-dichloropropene, a soil fumigant, involves the conversion of cis- and trans-3-chloroacrylic acid to malonate semialdehyde. This process is catalyzed by two distinct and highly specific enzymes:
-
This compound Dehalogenase (cis-CaaD): This enzyme specifically catalyzes the hydrolytic dehalogenation of the cis isomer.
-
trans-3-Chloroacrylic Acid Dehalogenase (CaaD): This enzyme is specific for the trans isomer.
The high substrate specificity of these enzymes underscores the significant impact of geometric isomerism on biological activity. The different active site architectures of cis-CaaD and CaaD are tailored to accommodate the specific shapes of their respective substrates.
Non-Enzymatic Reactivity
In the absence of enzymatic catalysis, the reactivity of cis- and trans-3-chloroacrylic acid is governed by fundamental principles of organic chemistry, including nucleophilic substitution and electrophilic addition.
Nucleophilic Substitution:
Nucleophilic substitution at the vinylic carbon (the carbon bonded to the chlorine) is a key reaction for these compounds. The relative reactivity of the isomers is influenced by steric and electronic factors.
-
Steric Effects: The cis isomer is generally expected to exhibit lower reactivity towards nucleophilic attack due to greater steric hindrance. The proximity of the carboxylic acid group to the reaction center can impede the approach of a nucleophile.[1][2] In contrast, the reaction center in the trans isomer is more accessible.
-
Electronic Effects: Both isomers are activated towards nucleophilic attack by the electron-withdrawing nature of the carboxylic acid group, which polarizes the C-Cl bond.
A study on the reaction with benzimidazoline-2-thione, a nucleophile, demonstrated that the reaction with the trans isomer proceeds with retention of configuration. However, the reaction with the cis isomer can lead to the trans product, suggesting that isomerization may occur under certain reaction conditions, potentially preceding or following the substitution.
Electrophilic Addition:
Electrophilic addition to the double bond is another important reaction class. The reactivity in these reactions is influenced by the electron density of the double bond and the stability of the resulting carbocation intermediate.
-
Electronic Effects: The electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack in both isomers by reducing its electron density.
-
Stereoselectivity: The stereochemistry of the starting isomer will influence the stereochemistry of the addition product. For example, addition reactions that proceed through a cyclic intermediate (e.g., bromination) are often stereospecifically anti-addition.
Due to the deactivating effect of the carboxyl group, forcing conditions may be required for electrophilic addition reactions.
Quantitative Data Summary
While specific kinetic data for a wide range of non-enzymatic reactions comparing the two isomers is not extensively available in the literature, the following table summarizes the key expected differences based on established chemical principles.
| Parameter | This compound | trans-3-Chloroacrylic Acid | Rationale |
| Relative Stability | Generally less stable | Generally more stable | Steric strain between the adjacent chlorine and carboxylic acid groups in the cis isomer. |
| Rate of Nucleophilic Substitution | Slower | Faster | Reduced steric hindrance at the reaction center in the trans isomer allows for easier nucleophilic attack.[1][2] |
| Rate of Electrophilic Addition | Slower | Slightly faster (expected) | The electron-withdrawing carboxylic acid group deactivates the double bond in both isomers. The slightly higher ground state energy of the cis isomer might lead to a slightly lower activation energy. |
| Enzymatic Specificity | Substrate for this compound Dehalogenase (cis-CaaD) | Substrate for trans-3-Chloroacrylic Acid Dehalogenase (CaaD) | The distinct three-dimensional structures of the isomers are recognized by the specific active sites of their respective enzymes.[3] |
Experimental Protocols
To quantitatively assess the reactivity of cis- and trans-3-chloroacrylic acid, the following experimental protocols can be employed.
Experiment 1: Comparative Kinetics of Nucleophilic Substitution with a Thiol Nucleophile
Objective: To determine and compare the second-order rate constants for the reaction of cis- and trans-3-chloroacrylic acid with a thiol nucleophile, such as thiophenol.
Methodology:
-
Reaction Setup:
-
Prepare separate standard solutions of this compound, trans-3-chloroacrylic acid, and thiophenol in a suitable aprotic solvent (e.g., acetonitrile).
-
In a thermostated reaction vessel equipped with a magnetic stirrer, mix the solution of one of the isomers with the thiophenol solution at a known temperature (e.g., 25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of the remaining 3-chloroacrylic acid isomer and/or the product formed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction.
-
By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each reactant and calculate the second-order rate constant (k).
-
Repeat the experiment for the other isomer under identical conditions.
-
Experiment 2: Comparative Reactivity in Electrophilic Bromination
Objective: To qualitatively and semi-quantitatively compare the rates of electrophilic addition of bromine to cis- and trans-3-chloroacrylic acid.
Methodology:
-
Reaction Setup:
-
Prepare separate standard solutions of this compound, trans-3-chloroacrylic acid, and bromine in a non-polar, aprotic solvent (e.g., carbon tetrachloride or dichloromethane).
-
In separate reaction vessels, protected from light, mix the solution of one of the isomers with the bromine solution at a controlled temperature.
-
-
Reaction Monitoring:
-
The disappearance of the characteristic red-brown color of bromine can be monitored visually for a qualitative comparison.
-
For a quantitative approach, the decrease in bromine concentration can be monitored over time using a UV-Vis spectrophotometer by measuring the absorbance at a wavelength where bromine absorbs strongly.[5][6]
-
-
Data Analysis:
-
Plot absorbance (or concentration) of bromine versus time.
-
Compare the initial rates of bromine consumption for the two isomers to determine their relative reactivity.
-
Visualizations
Signaling Pathway: Enzymatic Dehalogenation
Caption: Specific enzymatic pathways for the dehalogenation of cis- and trans-3-chloroacrylic acid.
Experimental Workflow: Kinetic Analysis of Nucleophilic Substitution
Caption: Workflow for determining the kinetics of nucleophilic substitution.
Logical Relationship: Factors Influencing Reactivity
Caption: Interplay of factors determining the chemical reactivity of the isomers.
Conclusion
The geometric isomerism of cis- and trans-3-chloroacrylic acid profoundly influences their chemical and biological reactivity. The trans isomer is generally more stable and more susceptible to non-enzymatic nucleophilic substitution due to reduced steric hindrance. Conversely, enzymatic reactions demonstrate high specificity, with distinct dehalogenases acting on each isomer. The provided experimental protocols offer a framework for quantifying these reactivity differences, which is essential for the rational design of synthetic pathways and the development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Validating the Synthesis of cis-3-Chloroacrylic Acid: An NMR Spectroscopy-Based Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of cis-3-chloroacrylic acid with its common isomer and a potential starting material, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool. Detailed experimental protocols and comparative data are presented to ensure accurate synthesis and product verification.
Introduction to this compound Synthesis and Validation
This compound is a valuable building block in organic synthesis. A common and effective method for its preparation is the hydrochlorination of propiolic acid. This reaction, however, can potentially yield a mixture of the desired cis-isomer and the thermodynamically more stable trans-isomer. Therefore, robust analytical methods are essential to confirm the stereochemistry of the final product. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, making it an ideal tool for this purpose. By analyzing chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can unequivocally distinguish between the cis- and trans-isomers and identify any unreacted starting material.
Experimental Protocols
A representative experimental protocol for the synthesis of 3-haloacrylic acids from propiolic acid is detailed below. This procedure, adapted from the synthesis of (E)-3-iodoprop-2-enoic acid, can be modified for the synthesis of this compound by using hydrochloric acid instead of hydriodic acid.
Synthesis of this compound (Representative Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of concentrated hydrochloric acid.
-
Addition of Starting Material: To the stirred hydrochloric acid solution, slowly add propiolic acid. An exothermic reaction is expected.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the synthesized product in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Comparative NMR Data Analysis
The key to validating the synthesis of this compound lies in the distinct NMR signatures of the desired product, the potential trans-isomer byproduct, and the unreacted propiolic acid starting material. The following table summarizes the expected ¹H and ¹³C NMR data.
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) and Multiplicity | ³J (H-H) Coupling Constant (Hz) | ¹³C Chemical Shift (δ, ppm) |
| This compound | D₂O | 6.38 (d), 6.30 (d) | ~6-12[1][2] | 175.70 (C=O), 130.54 (=CH), 124.50 (=CHCl)[3] |
| CDCl₃ | — | — | 171.1, 125.1, 122.9 | |
| trans-3-Chloroacrylic Acid | CDCl₃ | — | ~12-18[1][2] | 171.4, 128.9, 121.9[4] |
| Propiolic Acid | CDCl₃ | 9.3 (s, 1H, COOH), 2.9 (s, 1H, ≡CH) | N/A | 157.5 (C=O), 76.8 (≡C-COOH), 75.2 (≡CH) |
Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.
The most telling diagnostic feature for distinguishing between the cis and trans isomers is the ³J(H-H) coupling constant between the two vinyl protons. For cis-alkenes, this value is typically in the range of 6-12 Hz, while for trans-alkenes, it is significantly larger, around 12-18 Hz.[1][2]
Visualization of the Validation Workflow
The logical workflow for the synthesis and subsequent NMR validation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and NMR validation of this compound.
This guide demonstrates the critical role of NMR spectroscopy in the validation of the synthesis of this compound. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can confidently determine the stereochemical outcome of the reaction and ensure the purity of their final product, a crucial step in any chemical development process.
References
A Comparative Analysis of Dehalogenases for cis- and trans-3-Chloroacrylic Acid
A detailed examination of the enzymatic dehalogenation of geometric isomers of 3-chloroacrylic acid, crucial for bioremediation and industrial biocatalysis, is presented. This guide offers a comparative study of two stereospecific dehalogenases: cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and trans-3-chloroacrylic acid dehalogenase (CaaD), providing researchers, scientists, and drug development professionals with essential data on their performance, protocols for their study, and a visualization of their role in a key metabolic pathway.
The enzymatic processing of halogenated organic compounds is a cornerstone of green chemistry and environmental remediation. Among these, cis- and trans-3-chloroacrylic acid are toxic byproducts of the degradation of pesticides like 1,3-dichloropropene. Nature has evolved specialized enzymes, dehalogenases, to detoxify these compounds. A coryneform bacterium, for instance, produces two distinct and inducible dehalogenases, each highly specific for one of the geometric isomers of 3-chloroacrylic acid.[1] Both enzymes catalyze the hydrolytic dehalogenation of their respective substrates to malonate semialdehyde.[1] This guide provides a side-by-side comparison of these two important enzymes.
Performance and Kinetics: A Quantitative Comparison
The catalytic efficiencies of cis-CaaD and CaaD have been characterized, revealing key differences in their substrate handling. The following table summarizes the steady-state kinetic parameters for each enzyme with its preferred substrate.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound Dehalogenase (cis-CaaD) | This compound | 130 ± 10 | 11.0 ± 0.3 | 8.5 x 10⁴ |
| trans-3-Chloroacrylic Acid Dehalogenase (CaaD) | trans-3-Bromoacrylic Acid* | 110 ± 10 | 18 ± 1 | 1.6 x 10⁵ |
Note: Kinetic parameters for CaaD are for the substrate trans-3-bromoacrylate, as detailed in the cited literature. This substrate is a close structural and chemical analog of trans-3-chloroacrylic acid.[2]
The data reveals that both enzymes exhibit robust catalytic activity. While their Michaelis constants (Km) are comparable, indicating similar substrate binding affinities, the turnover number (kcat) for CaaD with its bromo-substrate is higher than that of cis-CaaD with its chloro-substrate.[2][3] This results in a higher catalytic efficiency (kcat/Km) for CaaD.[2]
Structural and Mechanistic Divergence
Despite catalyzing analogous reactions, cis-CaaD and CaaD exhibit significant structural differences. CaaD is a heterohexamer, while cis-CaaD is a homotrimer. Both enzymes belong to the tautomerase superfamily and utilize a critical proline residue at the N-terminus (Pro-1) in their catalytic mechanism. However, the specific residues involved in the activation of the attacking water molecule differ between the two, suggesting divergent evolutionary paths.
Experimental Protocols
Reproducible and rigorous experimental methods are paramount for the study of these dehalogenases. Below are detailed protocols for the expression, purification, and activity assays of recombinant cis-CaaD and CaaD.
Recombinant Enzyme Expression and Purification
a. Gene Synthesis and Cloning: The genes encoding the subunits of CaaD and cis-CaaD can be synthesized based on published sequences and cloned into suitable expression vectors, such as the pET series, for production in Escherichia coli.
b. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.
c. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
d. Affinity Chromatography:
-
If the proteins are expressed with a polyhistidine-tag, purify the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the target protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
e. Size-Exclusion Chromatography:
-
For further purification and to remove aggregates, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Collect fractions containing the purified protein and assess purity by SDS-PAGE.
Dehalogenase Activity Assay
The activity of both cis-CaaD and CaaD can be determined by monitoring the decrease in substrate concentration using a UV spectrophotometer.
a. Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.1).[2]
-
Add a known concentration of the substrate (cis- or trans-3-chloroacrylic acid).
b. Assay Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 22°C).[2][3]
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Monitor the decrease in absorbance at a wavelength where the substrate has a significant absorbance (e.g., 224 nm for trans-3-bromoacrylate).[2]
c. Calculation of Kinetic Parameters:
-
Determine the initial reaction rates at various substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration.
Metabolic Pathway Context
cis- and trans-3-chloroacrylic acid dehalogenases are key enzymes in the bacterial degradation pathway of the soil fumigant 1,3-dichloropropene. The pathway illustrates a sequential detoxification process, converting a toxic halogenated hydrocarbon into central metabolic intermediates.
Figure 1: The bacterial degradation pathway of 1,3-dichloropropene.
This guide provides a foundational understanding of the comparative biochemistry of cis- and trans-3-chloroacrylic acid dehalogenases. The provided data and protocols serve as a valuable resource for researchers investigating enzymatic dehalogenation, biocatalyst development, and the molecular mechanisms of microbial degradation of environmental pollutants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Pre-Steady State Kinetic Analysis of the αY60W mutant of trans-3-Chloroacrylic Acid Dehalogenase: Implications for the Mechanism of the Wild-type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of cis-3-Chloroacrylic Acid: Exploring Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. cis-3-Chloroacrylic acid, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the evolution of synthetic methodologies, moving towards safer and more efficient reagents. This guide provides a comparative analysis of synthetic routes to this compound, with a focus on alternative reagents, supported by experimental data and detailed protocols.
Introduction
The Z-isomer of 3-chloroacrylic acid is a crucial precursor for various complex molecules. Its synthesis has traditionally relied on methods that are now considered hazardous or inefficient. This guide explores established and modern alternatives, providing a clear comparison of their respective advantages and disadvantages. The primary route discussed is the hydrochlorination of propiolic acid, for which we will compare a traditional mercury-catalyzed method with a safer, more stereoselective alternative. Additionally, an alternative pathway starting from 1,1,2-trichloroethane will be presented.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for two primary methods of synthesizing this compound, allowing for a direct comparison of their performance.
| Parameter | Method 1: Hydrochlorination of Propiolic Acid | Method 2: From 1,1,2-Trichloroethane |
| Sub-Method A: Lithium Chloride/Acetic Acid | Sub-Method B: Mercury(II) Chloride Catalysis | |
| Starting Material | Propiolic Acid | Propiolic Acid |
| Primary Reagents | Lithium Chloride, Acetic Acid | Hydrochloric Acid, Mercury(II) Chloride |
| Yield | High (specific yield not reported in abstract)[1] | Moderate to High (isomer mixture) |
| Stereoselectivity | Stereospecific for (Z)-isomer[1] | Mixture of (Z) and (E) isomers |
| Reaction Conditions | Mild | Varies (often elevated temperatures) |
| Key Advantages | High stereoselectivity, avoids toxic mercury salts.[1] | Established method. |
| Key Disadvantages | Detailed protocol requires access to full publication. | Use of highly toxic mercury catalyst, formation of isomer mixtures. |
Experimental Protocols
Method 1: Hydrochlorination of Propiolic Acid
This method involves the addition of hydrochloric acid across the triple bond of propiolic acid. The stereochemical outcome of this reaction is highly dependent on the chosen reagents and conditions.
This modern approach offers a significant advantage in terms of safety and stereoselectivity.[1]
Experimental Protocol:
-
Reactants: Propiolic acid, Lithium chloride, Acetic acid.
-
Procedure (based on abstract): The reaction is carried out by treating propiolic acid with lithium chloride in acetic acid.[1] This method is reported to be stereospecific, yielding the (Z)-3-chloro-propenoic acid.[1]
-
Purification: Further details on the work-up and purification would require access to the full scientific publication.
This older method is less common now due to the toxicity of the mercury catalyst.
Experimental Protocol (representative):
-
Reactants: Propiolic acid, concentrated Hydrochloric Acid, Mercury(II) chloride (catalyst).
-
Procedure: Propiolic acid is dissolved in concentrated hydrochloric acid. A catalytic amount of mercury(II) chloride is added, and the mixture is stirred, often with heating, until the reaction is complete (monitored by techniques like TLC or GC).
-
Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product, a mixture of cis- and trans-isomers, would then require separation, for example, by fractional crystallization or chromatography.
Method 2: Synthesis from 1,1,2-Trichloroethane
This alternative route avoids the use of propiolic acid.
Experimental Protocol (representative):
-
Step 1: Dehydrochlorination to 1,2-dichloroethylene. 1,1,2-trichloroethane is treated with a base, such as calcium hydroxide, to induce elimination of HCl and form 1,2-dichloroethylene.
-
Step 2: Oxidation to 2,3-dichloropropenoic acid. The resulting 1,2-dichloroethylene is then oxidized. A common method involves reaction with acetone and potassium permanganate.
-
Step 3: Reductive dehalogenation to this compound. The 2,3-dichloropropenoic acid is then selectively reduced to yield this compound. This can be achieved using a reducing agent in a basic medium, for example, sodium hydroxide.
-
Purification: Each step requires appropriate work-up and purification of the intermediate products, typically involving extraction, washing, and crystallization or chromatography.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic methods, the following diagrams illustrate the reaction pathways.
Caption: Reaction pathways for the synthesis of this compound from Propiolic Acid.
Caption: Multi-step synthesis of this compound from 1,1,2-Trichloroethane.
Conclusion
The synthesis of this compound offers a clear example of the progression towards greener and more selective chemistry. While the traditional mercury-catalyzed hydrochlorination of propiolic acid is a known method, the high toxicity of the catalyst and the formation of isomeric mixtures make it a less desirable option. The stereospecific synthesis using lithium chloride in acetic acid presents a significant improvement in terms of both safety and efficiency, directly yielding the desired Z-isomer.[1] The alternative route from 1,1,2-trichloroethane, while utilizing a common starting material, involves multiple steps and the use of strong oxidants and bases.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the required stereochemical purity, and safety considerations. The development of non-mercury-based, stereoselective methods represents a significant advancement in the sustainable synthesis of this important chemical intermediate. Further research to fully elucidate and optimize the protocol using lithium chloride is warranted to provide a complete and robust alternative to older, more hazardous methods.
References
A Comparative Guide to the Biological Activity of cis-3-Chloroacrylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of cis-3-Chloroacrylic acid and its structural analogs, including trans-3-Chloroacrylic acid and 2-Chloroacrylic acid. Due to the limited availability of direct comparative studies on the specific biological effects of these chloroacrylic acid isomers, this document synthesizes findings from research on acrylic acid and its derivatives to infer potential activities and mechanisms. The information is intended to support further investigation into the therapeutic or toxicological profiles of these compounds.
Executive Summary
This compound and its analogs are chlorinated derivatives of acrylic acid. While their primary characterization in the literature revolves around their role as substrates for bacterial dehalogenases, their broader biological activities, such as cytotoxicity and antimicrobial effects, are less well-documented. This guide compiles available data and provides detailed experimental protocols to facilitate further research. The potential biological activities are largely attributed to the reactive nature of the acrylate functional group and the influence of the chlorine substituent.
Comparative Biological Activity
Direct comparative data on the cytotoxicity and antimicrobial activity of this compound and its analogs is scarce. However, studies on related acrylic acid derivatives provide insights into their potential biological effects.
Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Acrylic Acid | Human Pulp Fibroblasts | Cell Growth | Inhibition | Decreased growth with increasing concentration | [1][2] |
| Methacrylic Acid | Human Pulp Fibroblasts | Cell Growth | Inhibition | Less cytotoxic than acrylic acid | [1][2] |
| Poly(acrylic acid) | MCF-7 (Human Breast Cancer) | MTT, Trypan Blue | EC50 | 6.6 mg/ml | [3] |
| Poly(acrylic acid) | L-929 (Mouse Fibroblast) | MTT, Trypan Blue | EC50 | 1.8 mg/ml | [3] |
Table 1: Cytotoxicity Data for Acrylic Acid and Related Compounds. This table summarizes the available data on the cytotoxic effects of acrylic acid and poly(acrylic acid) on different cell lines.
Antimicrobial Activity
The antimicrobial properties of organic acids are well-established and are generally attributed to their ability to disrupt the cell membrane and intracellular pH of microorganisms[4]. The efficacy of organic acids as antimicrobial agents is dependent on their pKa value and concentration[4]. While specific Minimum Inhibitory Concentration (MIC) values for this compound and its analogs are not extensively reported, studies on other organic acids provide a framework for their potential antimicrobial action.
| Compound | Bacterial Strain | Assay | Endpoint | Result | Reference |
| Butyric Acid | Escherichia coli | Broth Microdilution | MIC | 2300-2500 mg/L | [5] |
| Butyric Acid | Campylobacter jejuni | Broth Microdilution | MIC | 500-800 mg/L | [5] |
| Valeric Acid | Escherichia coli | Broth Microdilution | MIC | 2000-2800 mg/L | [5] |
| Valeric Acid | Campylobacter jejuni | Broth Microdilution | MIC | 500-1000 mg/L | [5] |
Table 2: Antimicrobial Activity of Representative Organic Acids. This table presents the Minimum Inhibitory Concentration (MIC) values of butyric acid and valeric acid against Gram-negative bacteria, illustrating the general antimicrobial potential of organic acids.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound and its analogs
-
Sterile 96-well microplate
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and create serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
General Mechanism of Organic Acid Antimicrobial Activity
Caption: General mechanism of organic acid antimicrobial action.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for determining the cytotoxicity of a compound.
References
- 1. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. borregaard.com [borregaard.com]
- 5. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of cis- and trans-3-Chloroacrylic Acid Isomers
A detailed examination of the spectroscopic signatures of cis- and trans-3-chloroacrylic acid reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These differences, arising from their distinct geometric arrangements, provide a clear method for their differentiation and characterization.
This guide presents a comprehensive comparison of the spectroscopic properties of the cis and trans isomers of 3-chloroacrylic acid, offering valuable data for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data and detailed methodologies for the cited spectroscopic techniques.
Key Spectroscopic Differences
The primary distinctions between the two isomers are observed in their ¹H NMR coupling constants, the fingerprint region of their IR spectra, and their UV-Vis absorption maxima. These differences are a direct consequence of the spatial relationship between the substituent groups around the carbon-carbon double bond. In the cis isomer, the chloro and carboxylic acid groups are on the same side of the double bond, leading to greater steric hindrance and altered electronic interactions compared to the trans isomer, where they are on opposite sides.
Data Presentation
The following table summarizes the key quantitative spectroscopic data for cis- and trans-3-chloroacrylic acid.
| Spectroscopic Parameter | cis-3-Chloroacrylic Acid | trans-3-Chloroacrylic Acid |
| ¹H NMR | ||
| Chemical Shift (Hα) | ~6.30 ppm | Data not specifically found |
| Chemical Shift (Hβ) | ~6.38 ppm | Data not specifically found |
| Coupling Constant (Jαβ) | ~6-12 Hz (typical for cis-alkenes) | ~12-18 Hz (typical for trans-alkenes) |
| ¹³C NMR | ||
| Chemical Shift (Cα) | ~124.5 ppm | Data not specifically found |
| Chemical Shift (Cβ) | ~130.5 ppm | Data not specifically found |
| Chemical Shift (C=O) | ~175.7 ppm | Data not specifically found |
| IR Spectroscopy | ||
| C=O Stretch | ~1690-1710 cm⁻¹ (conjugated)[1][2] | ~1690-1710 cm⁻¹ (conjugated)[1][2] |
| C=C Stretch | Data not specifically found | Data not specifically found |
| =C-H Out-of-Plane Bend | Data not specifically found | Data not specifically found |
| UV-Vis Spectroscopy | ||
| λmax | ~200-215 nm (for α,β-unsaturated carboxylic acids)[3] | ~200-215 nm (for α,β-unsaturated carboxylic acids)[3] |
Note: Specific experimental values for some parameters of the trans isomer were not available in the searched literature. The provided ranges are based on typical values for similar structures.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-chloroacrylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 3-chloroacrylic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic differences between the cis and trans isomers of 3-chloroacrylic acid.
Caption: Workflow for comparing cis and trans isomers.
References
A Researcher's Guide to Confirming the Stereochemistry of 3-Chloroacrylic Acid Isomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of (E)- and (Z)-3-chloroacrylic acid isomers, complete with experimental data and detailed protocols.
The geometric isomers of 3-chloroacrylic acid, (E)-3-chloroacrylic acid (trans-isomer) and (Z)-3-chloroacrylic acid (cis-isomer), exhibit distinct physical and chemical properties that can significantly impact their biological activity and reaction kinetics. Therefore, unambiguous stereochemical assignment is paramount. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, X-ray crystallography, and chromatographic techniques for this purpose.
Comparative Analysis of Analytical Data
The following table summarizes the key analytical data for the differentiation of (E)- and (Z)-3-chloroacrylic acid isomers.
| Analytical Technique | Parameter | (E)-3-chloroacrylic acid (trans) | (Z)-3-chloroacrylic acid (cis) | Key Differentiating Feature |
| ¹H NMR | Chemical Shift (δ) of vinylic protons | ~7.4 ppm (d, J ≈ 13 Hz), ~6.4 ppm (d, J ≈ 13 Hz) | ~6.8 ppm (d, J ≈ 8 Hz), ~6.2 ppm (d, J ≈ 8 Hz) | The coupling constant (J) is significantly larger for the trans isomer due to the dihedral angle between the vinylic protons. |
| ¹³C NMR | Chemical Shift (δ) of C2 and C3 | C2: ~120 ppm, C3: ~130 ppm | C2: ~118 ppm, C3: ~128 ppm | Subtle but consistent differences in chemical shifts. |
| FTIR | C-H out-of-plane bending | ~930-950 cm⁻¹ (strong) | ~680-710 cm⁻¹ (strong) | The out-of-plane bending vibration for trans-alkenes occurs at a higher wavenumber than for cis-alkenes. |
| Melting Point | 80-86 °C[1] | 63-65 °C | The trans isomer generally has a higher melting point due to more efficient crystal packing. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable reproducible confirmation of stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of 3-chloroacrylic acid isomers, primarily through the analysis of the coupling constants between the vinylic protons.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-chloroacrylic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or D₂O). For quantitative analysis, use a calibrated internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the spectrum with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Analysis:
-
Determine the chemical shifts (δ) in parts per million (ppm) relative to the solvent residual peak or an internal standard (e.g., TMS).
-
Measure the coupling constants (J) in Hertz (Hz) for the vinylic proton signals in the ¹H NMR spectrum. A larger coupling constant (typically >12 Hz) is indicative of the (E)-isomer, while a smaller coupling constant (typically <10 Hz) suggests the (Z)-isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups and the geometry of the double bond in the 3-chloroacrylic acid isomers.
Protocol for FTIR Analysis (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the 3-chloroacrylic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. The key differentiating peak is the out-of-plane C-H bending vibration. For the (E)-isomer, this band appears at a higher wavenumber (around 930-950 cm⁻¹) compared to the (Z)-isomer (around 680-710 cm⁻¹).
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the stereochemistry of 3-chloroacrylic acid isomers.
Caption: Overall experimental workflow for the confirmation of 3-chloroacrylic acid stereochemistry.
Caption: Decision logic for differentiating isomers based on ¹H NMR coupling constants.
Advanced Techniques for Unambiguous Confirmation
While NMR and FTIR are often sufficient for routine confirmation, X-ray crystallography and chromatographic methods provide definitive and complementary data.
X-ray Crystallography
Single-crystal X-ray diffraction provides an absolute determination of the three-dimensional structure of a molecule, leaving no ambiguity in the assignment of stereochemistry.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 3-chloroacrylic acid isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the cis or trans configuration of the double bond. A search of the Cambridge Structural Database (CSD) may reveal if the crystal structure has already been determined.[2][3]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate the (E) and (Z) isomers, allowing for their individual characterization and quantification.
General Approach for HPLC/GC Method Development:
-
HPLC: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for separating these polar isomers. The separation of 3-chloropropanoic acid has been demonstrated on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[4]
-
GC: For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often necessary. A mid-polarity capillary column (e.g., DB-5ms) can then be used for separation. GC-MS can provide both separation and mass spectrometric data for confirmation.[5]
By employing a combination of these analytical techniques, researchers can confidently and accurately confirm the stereochemistry of 3-chloroacrylic acid isomers, ensuring the quality and integrity of their research and development activities.
References
- 1. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 4. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
performance of different analytical methods for cis-3-Chloroacrylic acid detection
The accurate quantification of cis-3-Chloroacrylic acid, a key compound in various industrial and metabolic contexts, necessitates the use of sensitive and reliable analytical techniques. This guide provides a comprehensive comparison of two prominent methods for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This objective overview, supported by experimental data from analogous compounds, is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate method for their specific applications.
Data Presentation
The selection of an analytical method is often guided by its performance characteristics. Table 1 summarizes the key metrics for GC-MS and CE based on data from the analysis of haloacetic acids and other short-chain carboxylic acids, which serve as reliable proxies for this compound.
Table 1: Performance Comparison of GC-MS and Capillary Electrophoresis for the Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation of volatile or derivatized compounds in a gaseous mobile phase, followed by mass-based detection. | Separation of ions within a narrow capillary filled with an electrolyte under the influence of an electric field. |
| Limit of Detection (LOD) | 0.012 - 0.079 µg/L (for haloacetic acids, with derivatization) | 5,000 µg/L (for short-chain carboxylic acids, direct detection) |
| Limit of Quantification (LOQ) | Approximately 0.04 - 0.26 µg/L (estimated from LOD). | Approximately 15,000 µg/L (estimated from LOD). |
| Linearity (R²) | > 0.995 | > 0.992 |
| Precision (RSD%) | 1.02 - 8.16% | 1.3 - 3.5% |
| Sample Preparation | Often requires extraction and chemical derivatization to enhance volatility. | Minimal preparation is typically required, often limited to dilution and filtration. |
| Analysis Time per Sample | Longer, with typical run times of 15-30 minutes, excluding sample preparation. | Shorter, with typical run times of 5-15 minutes. |
| Sample Volume Required | In the range of microliters (µL) to milliliters (mL). | In the range of nanoliters (nL) to microliters (µL). |
| Susceptibility to Matrix Effects | Can be moderate to high, though this can be mitigated with thorough sample cleanup and selective detection methods like tandem mass spectrometry (MS/MS). | Generally lower due to the nature of the separation mechanism. |
| Instrumentation Cost | High | Moderate to High |
Experimental Protocols
The following sections outline detailed, generalized protocols for the analysis of this compound using both GC-MS and CE. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and involves an initial extraction of this compound from the sample, followed by derivatization to increase its volatility for analysis by gas chromatography.
a. Sample Preparation: Extraction and Derivatization
-
Sample Collection: Aqueous samples should be collected in clean glass vials.
-
Acidification: To ensure the analyte is in its protonated form for efficient extraction, the sample should be acidified to a pH of less than 0.5 using concentrated sulfuric acid.
-
Extraction: A liquid-liquid extraction (LLE) is performed by adding methyl tert-butyl ether (MTBE) to the acidified sample. The mixture is then vortexed for 3-5 minutes to ensure thorough mixing, after which the phases are allowed to separate. The upper organic layer, containing the analyte, is collected. For complete extraction, this process can be repeated.
-
Derivatization (Esterification):
-
Acidic methanol (e.g., 10% H₂SO₄ in methanol) is added to the collected organic extract.
-
The mixture is heated (e.g., at 50-60°C for 1-2 hours) to convert the carboxylic acid into its more volatile methyl ester derivative.
-
Once cooled, the excess acid is neutralized using a saturated sodium bicarbonate solution.
-
The final organic layer containing the derivatized this compound is then collected for GC-MS analysis.
-
b. Instrumental Parameters
-
GC System:
-
Injector: Operate in splitless mode at 200°C.
-
Column: An HP-5MS column (or an equivalent 5% phenyl methyl siloxane column), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.
-
Carrier Gas: Helium should be used at a constant flow rate of 1.0 mL/min.
-
Oven Program: A suitable temperature program would be an initial temperature of 40°C for 1 minute, followed by a ramp of 25°C/min to 180°C (held for 11 minutes), and a final ramp of 30°C/min to 250°C (held for 2 minutes).
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: For the highest sensitivity, Selected Ion Monitoring (SIM) mode should be used, focusing on the characteristic ions of the derivatized analyte.
-
Temperatures: The ion source should be maintained at 200°C and the transfer line at 270°C.
-
Capillary Electrophoresis (CE) Protocol
This method is well-suited for the direct analysis of charged molecules like this compound in aqueous solutions, requiring minimal sample preparation.
a. Sample Preparation
-
Dilution: The sample should be diluted with deionized water or the background electrolyte to ensure the analyte's concentration falls within the linear range of the calibration curve.
-
Filtration: The diluted sample is then filtered through a 0.22 µm syringe filter directly into a CE vial.
b. Instrumental Parameters
-
CE System:
-
Capillary: An uncoated fused-silica capillary with a 50 µm internal diameter and a total length of approximately 60 cm is suitable.
-
Background Electrolyte (BGE): A 20 mM phosphate buffer at pH 6.25, containing 0.5 mM cetyltrimethylammonium bromide (CTAB) to reverse the electroosmotic flow (EOF), is recommended for the separation of anions.
-
Injection: Hydrodynamic injection can be performed (e.g., at 50 mbar for 5 seconds).
-
Voltage: A reversed polarity of -10 kV should be applied for anion analysis.
-
Temperature: The capillary should be maintained at 25°C.
-
Detection: Direct UV detection at 200 nm is effective for this analysis.
-
-
Capillary Conditioning: To ensure reproducible results, the capillary should be conditioned daily by flushing with 1 M NaOH, followed by deionized water, and then the BGE. Between each run, a shorter flush with 0.1 M NaOH, water, and BGE is recommended.
Mandatory Visualization
The diagrams below provide a visual representation of the experimental workflows for the detection of this compound using the compared analytical methods.
Caption: A high-level comparison of the analytical workflows for GC-MS and CE.
Caption: A detailed workflow of the sample preparation steps for GC-MS analysis.
Conclusion and Recommendations
Both GC-MS and Capillary Electrophoresis are highly capable techniques for the analysis of this compound, each with its own set of advantages.
-
GC-MS stands out for its exceptional sensitivity and is a gold standard for confirmatory analysis. However, its primary drawback is the need for a multi-step sample preparation process, including derivatization, which can be both time-consuming and a potential source of analytical variability.
-
Capillary Electrophoresis provides a simpler, faster, and often more economical alternative, especially for high-throughput screening of aqueous samples. The minimal sample preparation required reduces the risk of analyte loss and contamination. While highly efficient, achieving the ultra-low detection limits of a finely-tuned GC-MS/MS method can be challenging.
For practical applications, a tiered approach may be most effective. Initial screening of a large number of samples can be efficiently performed using the rapid CE method. Subsequently, samples that require the utmost sensitivity or need confirmatory identification can be analyzed using the more intensive GC-MS method. Regardless of the chosen technique, it is imperative that the method is fully validated for the specific sample matrix to ensure the generation of accurate and reliable data.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition of cis-3-chloroacrylic acid and its analogs, focusing on their interaction with dehalogenase enzymes. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships of these compounds and to provide detailed protocols for relevant enzymatic assays.
Introduction to this compound and Dehalogenases
This compound is a halogenated organic compound that serves as a substrate for the bacterial enzyme this compound dehalogenase (cis-CaaD). This enzyme plays a crucial role in the degradation pathway of certain chlorinated environmental pollutants.[1][2] Understanding the interaction of this compound and related haloacrylates with dehalogenases is vital for applications in bioremediation and for the potential design of specific enzyme inhibitors.
Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds.[3] They are categorized based on their substrate specificity and reaction mechanism. The inhibition of these enzymes can provide insights into their catalytic mechanisms and may lead to the development of tools for modulating bacterial metabolic pathways.
Comparative Enzymatic Activity and Inhibition
While comprehensive comparative data on the inhibition of a single dehalogenase by a wide range of haloacrylic acids is limited in the public domain, existing studies provide valuable insights into the substrate specificity and inhibition of cis-CaaD.
Substrate Specificity of this compound Dehalogenase (cis-CaaD)
Kinetic parameters for the hydrolysis of different cis-haloacrylic acids by cis-CaaD reveal the enzyme's substrate preference. The following table summarizes the steady-state kinetic constants for cis-3-chloroacrylate and cis-3-bromoacrylate.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Buffer Condition | Reference |
| This compound | 34 ± 8 | 1.8 ± 0.2 | 5.3 x 10⁴ | 20 mM Na₂HPO₄, pH 9.0 | [4] |
| cis-3-Bromoacrylic acid | Not Reported | Not Reported | Not Reported | 20 mM Na₂HPO₄, pH 9.0 | [5] |
| This compound | 51 ± 5 | 0.81 ± 0.04 | 1.6 x 10⁴ | 20 mM NaHCO₃, pH 9.0 | [5] |
| cis-3-Bromoacrylic acid | 45 ± 4 | 0.95 ± 0.04 | 2.1 x 10⁴ | 20 mM NaHCO₃, pH 9.0 | [5] |
The data indicates that in a sodium phosphate buffer, the enzyme has a higher catalytic efficiency for this compound.[4] However, in a sodium bicarbonate buffer, the efficiency is slightly higher for cis-3-bromoacrylic acid.[5] This suggests that the nature of the halogen atom and the buffer composition can influence the enzyme's catalytic activity.
Inhibition of this compound Dehalogenase (cis-CaaD)
Studies have identified both reversible and irreversible inhibitors of cis-CaaD, providing valuable information about the enzyme's active site and catalytic mechanism.
| Inhibitor | Type of Inhibition | K_i_ (mM) | IC₅₀ | Notes | Reference |
| Bromide (Br⁻) | Competitive | ~20 | Not Reported | Product inhibition. Binds to the free enzyme. | [5][6] |
| (R)-oxirane-2-carboxylate | Irreversible | Not Applicable | Not Reported | Forms a covalent adduct with the Pro-1 residue in the active site. | [1] |
The competitive inhibition by bromide suggests it competes with the substrate for binding to the active site.[5][6] The irreversible inhibition by (R)-oxirane-2-carboxylate highlights the importance of the Pro-1 residue in the catalytic mechanism.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme kinetics and inhibition. Below are synthesized protocols based on published literature for assaying dehalogenase activity and inhibition.
General Dehalogenase Activity Assay
This spectrophotometric assay is commonly used to determine the activity of dehalogenases by monitoring the decrease in substrate absorbance.
Materials:
-
Purified dehalogenase enzyme
-
Substrate stock solution (e.g., 50 mM this compound in 100 mM Na₂HPO₄ buffer, pH adjusted to ~7.3)
-
Assay buffer (e.g., 20 mM Na₂HPO₄, pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme at a suitable concentration (e.g., 1.24 µM).
-
Incubate the mixture at a constant temperature (e.g., 22 °C) for a defined period to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the substrate stock solution to achieve the desired final substrate concentration (e.g., 10 to 500 µM).
-
Immediately monitor the decrease in absorbance at a wavelength corresponding to the substrate's maximum absorbance (e.g., 224 nm for this compound).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of the substrate.
-
Determine the kinetic parameters (K_m_ and k_cat_) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.
Enzyme Inhibition Assay
This protocol can be adapted for determining the type of inhibition and the inhibition constant (K_i_) for reversible inhibitors or for assessing the potency (IC₅₀) of inhibitors.
Materials:
-
Purified dehalogenase enzyme
-
Substrate stock solution
-
Inhibitor stock solution of known concentration
-
Assay buffer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of reaction mixtures, each containing the assay buffer, the enzyme, and a different concentration of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate at various concentrations.
-
Monitor the reaction rate as described in the activity assay protocol.
-
For IC₅₀ determination, use a fixed substrate concentration and plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
For K_i_ determination and analysis of inhibition type, generate Lineweaver-Burk or Dixon plots from the initial velocity data obtained at different substrate and inhibitor concentrations.
Visualizing Enzymatic Reaction and Inhibition
The following diagrams illustrate the enzymatic reaction catalyzed by cis-CaaD and a general workflow for an enzyme inhibition assay.
Caption: Enzymatic reaction of cis-CaaD and competitive inhibition.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
The available data provides a foundational understanding of the enzymatic activity of this compound dehalogenase on this compound and its bromo-analog. Furthermore, specific reversible and irreversible inhibitors have been identified, which aids in elucidating the enzyme's active site and catalytic mechanism.
However, a significant gap exists in the literature regarding a comprehensive comparative study of the inhibitory effects of a broader range of structurally related haloacrylic acids. Such a study would be invaluable for establishing a clear structure-activity relationship for the inhibition of dehalogenases. Future research should focus on:
-
Synthesizing a library of this compound analogs with variations in the halogen substituent, stereochemistry, and other functional groups.
-
Performing systematic inhibition studies to determine the IC₅₀ and/or K_i_ values of these compounds against cis-CaaD and other relevant dehalogenases.
-
Utilizing computational modeling and structural biology techniques to rationalize the observed inhibitory activities and guide the design of more potent and specific inhibitors.
By addressing these research gaps, a more complete picture of the enzymatic inhibition of haloacrylic acids can be developed, with potential applications in bioremediation, industrial biocatalysis, and the development of novel antimicrobial agents.
References
- 1. Crystal structures of native and inactivated this compound dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal Structures of Native and Inactivated this compound Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Steady State Kinetic Analysis of this compound Dehalogenase: Analysis and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of cis-3-Chloroacrylic Acid: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Cis-3-Chloroacrylic acid is a corrosive hazardous substance requiring strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical in a laboratory setting.
I. Immediate Actions and Safety Precautions
Hazard Identification: this compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves
-
Protective clothing
-
Eye and face protection (safety goggles and face shield)
In Case of a Spill:
-
Assess the situation. If the spill is large or beyond your control, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, use spill kits with absorbent materials to contain the substance.
-
Avoid breathing dust or vapors.[3]
-
Dispose of contaminated materials as hazardous waste.
II. Waste Classification and Handling
This compound is classified as a corrosive hazardous waste.[1]
US EPA Waste Number: D002 (Corrosive Waste)[1]
Storage of Waste:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Store waste containers in a cool, well-ventilated area away from incompatible materials.
III. Disposal Procedures
All disposal of this compound and its containers must be conducted in strict accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Guidance:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer.[1] Wash water from cleaning contaminated equipment must also be collected as hazardous waste.[1]
-
Consult a Professional Disposal Service: The primary method of disposal is through a licensed hazardous waste management company. Contact your institution's EHS department to arrange for pickup and disposal.
-
Container Disposal:
-
If recycling or reuse by the supplier is not an option, empty containers must be handled as hazardous waste.[1]
-
If the container cannot be thoroughly cleaned to remove all residues, it should be punctured to prevent reuse and disposed of at an authorized landfill.[1]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.
-
IV. Quantitative Data Summary
| Parameter | Value | Source |
| US EPA Hazardous Waste Number | D002 (Corrosivity) | [1] |
| GHS Hazard Classifications | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1; Specific target organ toxicity – single exposure, Category 3 | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [3] |
V. Experimental Protocols
Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization of this compound for general disposal. Due to its hazardous nature, on-site treatment is not recommended without specific training and approval from your institution's safety department. The standard and required procedure is collection and disposal by a certified hazardous waste management service.
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
